A Critical Bifunctional Linker for Dendritic Architectures and MOFs
Executive Summary
3,5-Bis(bromomethyl)benzoic acid (CAS 94111-75-8) is a specialized aromatic building block characterized by a "dual-arm" electrophilic architecture anchored by a central carboxylic acid moiety. Its structural symmetry (
) and high reactivity at the benzylic positions make it a linchpin reagent in the synthesis of Fréchet-type polyether dendrimers , Metal-Organic Frameworks (MOFs) , and bioconjugated systems .
This guide provides a rigorous technical analysis of its synthesis, handling, and application, moving beyond basic catalog data to offer actionable experimental insights for the drug development and materials science communities.
Chemical Profile & Physical Properties[1][2][3][4]
The industrial and laboratory-scale production of 3,5-bis(bromomethyl)benzoic acid relies on the Wohl-Ziegler bromination . This radical substitution is sensitive to moisture and stoichiometry.
The Reaction Mechanism
The synthesis converts 3,5-dimethylbenzoic acid into the dibromo derivative using N-bromosuccinimide (NBS).
Substrate: 3,5-Dimethylbenzoic acid.
Reagent: NBS (2.05 – 2.2 eq).
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO).
Solvent:
-Trifluorotoluene (Green alternative) or CCl (Traditional).
Critical Control Point: The carboxylic acid proton is stable under radical conditions, but the reaction must be anhydrous to prevent hydrolysis of the forming benzyl bromide into benzyl alcohol.
Optimized Laboratory Protocol
Step 1: Charge a flame-dried round-bottom flask with 3,5-dimethylbenzoic acid (10 mmol) and anhydrous CCl
or PhCF (50 mL).
Step 2: Add NBS (21 mmol). Note: Use freshly recrystallized NBS to ensure accurate stoichiometry.
Step 3: Add AIBN (0.5 mmol) and heat to reflux (80°C).
Step 4: Monitor via TLC or
H NMR. The reaction is complete when the methyl singlet (~2.3 ppm) disappears and the methylene bromide singlet (~4.5 ppm) fully evolves.
Step 5 (Purification): Cool to 0°C to precipitate succinimide byproducts. Filter. Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate.
Reaction Visualization (DOT)
Caption: Radical bromination pathway via Wohl-Ziegler reaction. Success depends on strict stoichiometric control of NBS to prevent tribromination.
Applications in Drug Delivery & Materials[2][7][8]
Dendrimer Synthesis (The AB
Monomer)
This compound acts as a classic AB
monomer in convergent dendrimer synthesis.
A-Group (Focal Point): Carboxylic acid.
B-Groups (Surface): Benzyl bromides.
In a typical workflow, the benzyl bromides react with phenolic cores (Williamson ether synthesis) to build generations. The focal carboxylic acid remains available for surface functionalization or attachment to a drug payload.
Metal-Organic Frameworks (MOFs)
The rigid phenyl ring and the carboxylic acid allow this molecule to serve as a ligand in MOF construction. Post-synthetic modification (PSM) is possible by substituting the labile bromine atoms with azides, amines, or thiols after the framework has formed, introducing chemical complexity into the pores.
Peptide Stapling & Bioconjugation
The two bromomethyl groups are highly reactive toward cysteine thiols. This reagent can "staple" peptides by reacting with two cysteine residues at positions
and or , locking the peptide into an alpha-helical conformation to improve stability and cell permeability.
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers. If these peaks are absent or shifted, the protocol has failed.
H NMR Interpretation (CDCl
, 400 MHz)
8.10 ppm (d, 2H): Aromatic protons adjacent to the carboxylic acid (Ortho position).
7.65 ppm (t, 1H): Aromatic proton between the bromomethyl groups (Para position).
4.55 ppm (s, 4H):Diagnostic Peak. The benzylic methylene protons (-CHBr).
Failure Mode: If this peak appears at ~4.7 ppm, it suggests hydrolysis to alcohol. If at ~2.4 ppm, the reaction is incomplete (unreacted methyl).
IR Spectroscopy[6]
1690–1710 cm
: C=O stretch (Carboxylic acid dimer).
600–700 cm
: C-Br stretch (Strong, characteristic).
Experimental Workflow: Dendrimer Growth
The following diagram illustrates the use of CAS 94111-75-8 in a Convergent Dendrimer Synthesis , highlighting its role in exponential mass growth.
Caption: Convergent growth strategy. The bromomethyl groups anchor to the core, presenting the carboxylic acid for subsequent drug attachment.
Safety & Handling Protocols
Lachrymator Hazard: Benzyl bromides are potent tear gas agents. All weighing and reactions must be performed in a functioning fume hood.
Skin Corrosion: Category 1C.[3] Causes severe burns.[3][4] Double-gloving (Nitrile over Laminate) is recommended.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Br bond).
References
Sigma-Aldrich. 3,5-Bis(bromomethyl)benzoic acid Product Sheet. Merck KGaA. Link
Hawker, C. J., & Fréchet, J. M. J. (1990).[5] Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society. Link
National Institute of Standards and Technology (NIST). 3,5-Bis(trifluoromethyl)benzoic acid (Analogous Spectral Data). U.S. Department of Commerce. Link
ChemicalBook. Synthesis of 3-(Bromomethyl)benzoic acid (Protocol Reference). Link
Cayman Chemical. Safety Data Sheet: 4-(Bromomethyl)benzoic acid (Class Reference). Link
Chemo-Selectivity and Electrophilic Utility of 3,5-Bis(bromomethyl)benzoic Acid: A Technical Guide
Executive Summary 3,5-Bis(bromomethyl)benzoic acid (3,5-BBBA) represents a critical "linchpin" scaffold in modern chemical biology and macromolecular synthesis. Unlike simple benzylic halides, 3,5-BBBA possesses a unique...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Bis(bromomethyl)benzoic acid (3,5-BBBA) represents a critical "linchpin" scaffold in modern chemical biology and macromolecular synthesis. Unlike simple benzylic halides, 3,5-BBBA possesses a unique bifunctional architecture: two highly electrophilic benzylic bromide "arms" capable of rapid alkylation, and a meta-positioned carboxylic acid "anchor" that remains orthogonal or serves as a solubility/conjugation handle.
This guide provides an in-depth analysis of the molecule’s electrophilicity, governed by the electron-withdrawing nature of the benzoic acid moiety, and details its primary applications in peptide stapling (cysteine cross-linking) and dendritic macromolecule synthesis .
Molecular Architecture & Electronic Theory
To utilize 3,5-BBBA effectively, one must understand how the carboxylic acid influences the reactivity of the bromomethyl groups.
Electronic Activation (The Hammett Effect)
The carboxylic acid group (-COOH) at position 1 is a moderate electron-withdrawing group (EWG) via induction (-I) and resonance (-R). However, because the bromomethyl groups are in the meta positions (3 and 5), they are chemically equivalent but electronically distinct from para or ortho substituted analogs.
Inductive Effect: The -I effect of the COOH pulls electron density from the ring, rendering the benzylic carbons more electropositive (
) than in unsubstituted -xylene dibromide. This lowers the energy of the transition state for nucleophilic attack ().
Resonance Isolation: The meta positioning prevents direct resonance conjugation between the benzylic cations (if an
pathway were active) and the COOH group. However, for the dominant mechanism with thiols, the inductive destabilization of the ground state C-Br bond enhances electrophilicity.
Structural Visualization
The following diagram illustrates the electronic vectors and reactive sites.
Figure 1: Electronic influence of the carboxylic acid anchor on the electrophilic bromomethyl arms, facilitating nucleophilic attack.
Nucleophilic Substitution Dynamics
The reactivity of 3,5-BBBA is defined by a competition between hydrolysis (reaction with water) and alkylation (reaction with the target nucleophile).
Mechanism:
Dominance
The reaction proceeds primarily via a bimolecular nucleophilic substitution (
).
Nucleophile Approach: The nucleophile (e.g., Thiolate
) approaches the benzylic carbon from the backside of the C-Br bond.
Transition State: A pentacoordinate transition state forms. The electron-deficient ring stabilizes the developing negative charge on the leaving group (Bromide).
Product Formation: Inversion of configuration occurs (irrelevant for achiral benzylic carbons) and Bromide (
) is released.
Chemo-Selectivity Profile
The choice of pH is the "tuning knob" for selectivity.
Nucleophile
Species at pH 7.0
Species at pH 8.5
Reactivity with 3,5-BBBA
Notes
Cysteine (Thiol)
Partial Thiolate ()
Full Thiolate ()
High
Soft-soft interaction; Kinetic preference.
Lysine (Amine)
Protonated ()
Partial Free Amine ()
Low to Moderate
Requires pH > 9.0 to compete significantly.
Water/OH-
Neutral
Neutral
Very Low
Hydrolysis is slow but can occur over hours in aqueous buffers.
Expert Insight: For peptide stapling, maintaining pH between 7.5 and 8.0 is the "Goldilocks" zone. It ensures Cysteines are deprotonated (pKa ~8.3) and highly nucleophilic, while Lysines (pKa ~10.5) remain protonated and inert, preventing off-target crosslinking.
Primary Application: Peptide Stapling[1][2][3][4]
The most high-value application of 3,5-BBBA is the "stapling" of alpha-helical peptides. By cross-linking two cysteine residues at positions
and (or ), the molecule forces the peptide into a rigid alpha-helix, improving cell permeability and proteolytic stability.
The "Staple" Workflow
The following diagram outlines the critical path for modifying a bis-cysteine peptide.
Figure 2: Operational workflow for cysteine-based peptide stapling using 3,5-BBBA.
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl.
Solvent: DMF or Acetonitrile (for linker solubilization).
TCEP (Tris(2-carboxyethyl)phosphine) - Preferred over DTT as it does not react with the bromide.
Step-by-Step:
Solubilization: Dissolve the peptide in the aqueous buffer (pH 8.0). If the peptide contains oxidized cysteines (disulfides), add 1.2 eq of TCEP and incubate for 30 mins.
Linker Preparation: Dissolve 3,5-BBBA in DMF. Note: The linker is hydrophobic; ensure the final DMF concentration in the reaction is 10-20% to prevent precipitation.
Addition: Add the linker solution dropwise to the peptide solution while stirring.
Incubation: React for 60–120 minutes at Room Temperature. Monitor via LC-MS (Look for mass shift: +224 Da for the linker insertion minus 2x HBr).
Calculation: MW(Linker) - 2MW(Br) + 2MW(H replaced? No, H is lost as HBr).
Net Mass Addition: The linker adds
. MW = ~146 Da (Benzoyl backbone) relative to the loss of 2 protons. Correction: The exact mass shift is the mass of the linker residue () replacing two protons.
Quench: Acidify with TFA to pH < 3 to stop the reaction.
Secondary Application: Dendritic Scaffolding
In materials science, 3,5-BBBA serves as a branching unit for Fréchet-type dendrimers.
Divergent Synthesis: The COOH group is attached to a core. The two bromomethyl groups are then reacted with nucleophilic monomers (e.g., phenols or amines) to generate the next generation (G1).
Convergent Synthesis: The bromomethyl groups are reacted first with surface groups, and the COOH is activated later to couple to a core.
Key Advantage: The benzylic bromide is significantly more reactive than aryl halides, allowing for milder coupling conditions (e.g.,
/ Acetone) compared to metal-catalyzed couplings.
Safety & Handling (Critical)
Lachrymator: Like benzyl bromide, 3,5-BBBA is a potent lachrymator (tear gas agent). It attacks mucous membranes.
Control: Always handle in a functioning fume hood.
Decontamination: Quench glassware with 1M NaOH or a dilute amine solution to destroy residual alkylating agent before removal from the hood.
Storage: Store at 2-8°C, protected from light and moisture. Hydrolysis produces HBr, which autocatalyzes further degradation.
References
Peptide Stapling Mechanism & Utility
Lau, Y. H., et al. "Peptide Stapling Techniques Based on Liquid-Phase Synthesis." Chemical Society Reviews, 2015.
Context: Discusses various stapling linkers, including m-xylene deriv
Cysteine Cross-linking Specifics
Jo, H., et al. "Development of alpha-helical calpain probes by mimicking the calpastatin inhibitory domain." Journal of the American Chemical Society, 2012.
Context: Use of m-xylene dibromide derivatives for cysteine crosslinking (stapling) to induce helicity.[1]
Dendrimer Synthesis (Fréchet Type)
Hawker, C. J., & Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990.
Context: Foundational work using 3,5-disubstituted benzylic bromides as building blocks.[2][3]
Electronic Effects in Benzylic Systems
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
Context: Reference for the electron-withdrawing constants of the COOH group (
values).
solubility of 3,5-Bis(bromomethyl)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3,5-Bis(bromomethyl)benzoic acid in Organic Solvents Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solub...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 3,5-Bis(bromomethyl)benzoic acid in Organic Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis(bromomethyl)benzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, data from structurally similar compounds, and established experimental methodologies to offer a predictive and practical resource for researchers, scientists, and drug development professionals. The document delves into the theoretical underpinnings of solubility, predicts the behavior of 3,5-Bis(bromomethyl)benzoic acid in various solvent classes, provides detailed protocols for experimental solubility determination, and outlines essential safety considerations.
Introduction: Understanding the Molecular Profile of 3,5-Bis(bromomethyl)benzoic acid
3,5-Bis(bromomethyl)benzoic acid is a trifunctional aromatic compound featuring a central benzoic acid core with two bromomethyl substituents. This unique structure imparts a combination of polar and non-polar characteristics, which dictates its solubility in different organic solvents.
The Benzoic Acid Core: The carboxylic acid group (-COOH) is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar protic solvents.
Bromomethyl Groups: The two bromomethyl groups (-CH₂Br) introduce significant non-polar character and increase the molecule's molecular weight. The bromine atoms also contribute to the molecule's overall polarizability.
Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.
The interplay of these structural features suggests that the solubility of 3,5-Bis(bromomethyl)benzoic acid will be a nuanced balance between these competing factors.
Theoretical Framework and Predictive Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of 3,5-Bis(bromomethyl)benzoic acid, we can predict its solubility in different classes of organic solvents.
Polar Protic Solvents
This class of solvents (e.g., methanol, ethanol, water) can engage in hydrogen bonding. Due to the carboxylic acid group, 3,5-Bis(bromomethyl)benzoic acid is expected to exhibit some solubility in polar protic solvents. However, the presence of the two bulky and relatively non-polar bromomethyl groups, along with the benzene ring, will likely limit its solubility in highly polar solvents like water. For instance, the parent compound, benzoic acid, has low solubility in water but is readily soluble in alcohols like methanol and ethanol.[2][3]
Polar Aprotic Solvents
Polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, acetonitrile) possess significant dipole moments but do not have O-H or N-H bonds. These solvents are excellent at solvating polar molecules. It is anticipated that 3,5-Bis(bromomethyl)benzoic acid will exhibit good solubility in polar aprotic solvents. This is supported by the fact that the related compound, 3-(bromomethyl)benzoic acid, is known to be soluble in DMSO and methanol.[4][5] The strong dipole-dipole interactions between the solvent and the carboxylic acid and bromomethyl groups would facilitate dissolution.
Non-Polar Solvents
Non-polar solvents (e.g., hexane, toluene, carbon tetrachloride) lack a significant dipole moment. The non-polar benzene ring and bromomethyl groups of 3,5-Bis(bromomethyl)benzoic acid will favor interaction with these solvents. However, the highly polar carboxylic acid group will hinder solubility. It is likely that the compound will have limited solubility in very non-polar solvents like hexane. Its solubility may be moderate in aromatic non-polar solvents like toluene due to potential π-π stacking interactions with the benzene ring. For comparison, benzoic acid is soluble in benzene and carbon tetrachloride.[2]
Predicted Solubility Summary
Solvent Class
Representative Solvents
Predicted Solubility of 3,5-Bis(bromomethyl)benzoic acid
Rationale
Polar Protic
Water, Methanol, Ethanol
Low in Water; Moderate to Good in Alcohols
Hydrogen bonding with the carboxylic acid group is favorable, but the non-polar moieties limit solubility in highly polar water.
Polar Aprotic
DMSO, DMF, Acetone, Acetonitrile
Good to Very Good
Strong dipole-dipole interactions can solvate both the polar and non-polar parts of the molecule effectively.
Non-Polar
Hexane, Toluene, Diethyl Ether
Low in Alkanes; Moderate in Aromatic Solvents and Ethers
The non-polar components favor these solvents, but the polar carboxylic acid group is a significant deterrent.
Experimental Determination of Solubility
To obtain precise quantitative data, experimental determination of solubility is essential. The following are standard protocols that can be employed.
Gravimetric Method (Shake-Flask)
This is a widely used and conceptually simple method for determining equilibrium solubility.[6]
Caption: Workflow for the Gravimetric Solubility Determination Method.
Preparation of Saturated Solution: Add an excess amount of 3,5-Bis(bromomethyl)benzoic acid to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).[2]
Equilibration: Place the container in a constant temperature shaker bath and agitate for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[2]
Separation: After equilibration, allow the solution to stand at the same temperature to let the undissolved solid settle. Carefully separate the saturated solution from the excess solid by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by centrifugation.[2]
Analysis: Accurately transfer a known volume of the clear saturated solution to a pre-weighed container.
Solvent Evaporation: Carefully evaporate the solvent under reduced pressure or in a fume hood.
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved solid.
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Titrimetric Method
This method is particularly useful for acidic compounds like 3,5-Bis(bromomethyl)benzoic acid.
Caption: Workflow for the Titrimetric Solubility Determination Method.
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).[2]
Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.[2]
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample. Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), until the endpoint is reached (a persistent color change).[2]
Calculation: Use the volume and concentration of the titrant to calculate the molar concentration of 3,5-Bis(bromomethyl)benzoic acid in the saturated solution.
Safety and Handling Considerations
3,5-Bis(bromomethyl)benzoic acid is a hazardous substance and should be handled with appropriate safety precautions.
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7] It is also suspected of causing genetic defects.[7]
Corrosivity: Similar brominated benzoic acid derivatives are known to cause severe skin burns and eye damage.[8][9]
Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid creating dust.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] It should be stored under an inert atmosphere.[7]
Conclusion
References
An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem. (n.d.).
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).
3,5-Bis(bromomethyl)benzoic acid safety data sheet (SDS) information
Primary Application: Peptide Stapling & Macrocyclization Linker Content Type: Safety & Technical Handling Whitepaper CRITICAL DATA INTEGRITY ALERT Discrepancy Detected: The CAS number provided in your request (56917-44-3...
Discrepancy Detected: The CAS number provided in your request (56917-44-3) corresponds to Phenylephrine EP Impurity E (2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone), which is pharmacologically distinct from the title compound.[1]
Correct Identification: This guide details 3,5-Bis(bromomethyl)benzoic acid , chemically identified by CAS: 94111-75-8 .[1][2][3][4] Ensure you are using the correct CAS registry number for procurement and safety compliance.
Chemical Identity & Physiochemical Profile
3,5-Bis(bromomethyl)benzoic acid is a bifunctional alkylating agent.[1] In drug discovery, it serves as a "stapling" reagent, reacting with cysteine residues in peptides to lock them into bioactive
-helical conformations. Its high reactivity, essential for synthesis, necessitates rigorous safety protocols.
Property
Data
Chemical Name
3,5-Bis(bromomethyl)benzoic acid
CAS Number
94111-75-8
Molecular Formula
Molecular Weight
307.97 g/mol
Appearance
White to off-white solid powder
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water.[1]
Reactivity
Electrophilic (Alkylating agent); Hydrolyzes in moisture to release HBr.
This compound is a benzyl bromide derivative . The presence of two bromomethyl groups makes it a potent lachrymator (tear-inducing) and a severe corrosive.[1]
Core Hazards (GHS)
Signal Word:DANGER
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]
Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[1]
Mechanism of Toxicity
The toxicity is driven by nucleophilic substitution (
) . The benzylic carbons are highly electrophilic. Upon contact with biological tissue:
Alkylation: The molecule rapidly alkylates proteins and DNA, leading to immediate cell death (necrosis).
Hydrolysis: Contact with mucosal moisture hydrolyzes the C-Br bonds, releasing Hydrobromic Acid (HBr) , which causes chemical burns to the respiratory tract and eyes.
Safe Handling, Storage, & Stability
Due to its lachrymatory nature and moisture sensitivity, this compound must never be handled on an open bench.
Storage Protocol
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.
Container: Tightly sealed, moisture-proof container (e.g., Parafilm wrapped over cap).
Handling Workflow
The following decision tree outlines the required engineering controls based on the operation.
Caption: Operational workflow for handling lachrymatory alkylating agents. Priority is placed on containment and chemical neutralization.
Application Context: Peptide Stapling
In drug development, this molecule is used to stabilize ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-helical peptides that target intracellular protein-protein interactions (PPIs).[1]
The Mechanism:
The molecule acts as a "staple" by cross-linking two cysteine residues (typically at positions i and i+4 or i+7) within a peptide sequence. This constrains the peptide, increasing its protease resistance and cellular permeability.[5][6]
Caption: Cysteine cross-linking mechanism. The linker locks the peptide into a bioactive helix via double nucleophilic substitution.
Experimental Tip:
When synthesizing stapled peptides, use a slightly basic buffer (pH 8.0) or an organic base (DIEA) in DMF. The reaction is rapid; monitor by LC-MS to ensure double alkylation (Mass shift: +Linker MW - 2 HBr).
Emergency Response Protocols
Spill Management (Small Scale < 5g):
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
PPE: Wear double nitrile gloves, lab coat, and full-face respirator or work strictly behind a sash.
Neutralization: Do NOT wipe with dry paper towels.
Cover the spill with a mixture of Sodium Thiosulfate (aq) and Sodium Bicarbonate .
Chemistry: Thiosulfate rapidly reacts with the alkyl bromide to form a non-volatile Bunte salt, stopping the lachrymatory fumes.
Cleanup: Absorb the slurry with vermiculite/sand and dispose of as hazardous chemical waste.
First Aid:
Eye Contact: Rinse immediately with water for 15+ minutes.[7] Do not pause. Seek emergency ophthalmological care.
Skin Contact: Wash with soap and water. If burning persists, treat as an acid burn (due to HBr hydrolysis).
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).
References
Chemical Identity & CAS Verification
Sigma-Aldrich.[1][2] "3,5-Bis(bromomethyl)benzoic acid Product Specification." Accessed 2024.[8] Link
BLD Pharm.[9] "SDS for 3,5-Bis(bromomethyl)benzoic acid (CAS 94111-75-8)." Link
Peptide Stapling Applications
Lau, Y. H., et al. "Peptide Stapling Techniques Based on Different Macrocyclization Chemistries." Chem. Soc. Rev., 2015. Link
Bernal, F., et al. "Reactogenicity of Stapled Peptides." Journal of the American Chemical Society. Describes the utility of bis-alkylating linkers in stabilizing alpha-helices. Link[1]
Safety & Handling (Benzyl Bromides)
Cameo Chemicals (NOAA). "Benzyl Bromide Hazard Sheet." (Used as a proxy for benzyl bromide derivative handling protocols). Link[1]
A Guide to the Spectroscopic Characterization of 3,5-Bis(bromomethyl)benzoic Acid
Introduction: The Structural Elucidation of a Key Building Block 3,5-Bis(bromomethyl)benzoic acid is a valuable bifunctional molecule in synthetic chemistry, prized for its utility in the construction of complex molecula...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Elucidation of a Key Building Block
3,5-Bis(bromomethyl)benzoic acid is a valuable bifunctional molecule in synthetic chemistry, prized for its utility in the construction of complex molecular architectures, including ligands, polymers, and pharmaceutical intermediates. The presence of a carboxylic acid and two reactive bromomethyl groups on a central benzene ring provides three distinct points for chemical modification. Accurate and unambiguous structural confirmation is paramount before its use in any synthetic protocol. This guide provides an in-depth analysis of the expected spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering a framework for its characterization. The interpretation is grounded in fundamental principles and data from analogous structures, providing researchers with the necessary tools to verify the identity and purity of their material.
The molecular structure of 3,5-Bis(bromomethyl)benzoic acid is foundational to understanding its spectral properties. The symmetrical substitution pattern dictates the number and type of signals observed in its NMR spectra, while the combination of functional groups gives rise to a characteristic fingerprint in IR spectroscopy and predictable fragmentation in mass spectrometry.
Caption: Standard workflow for preparing a KBr pellet for FT-IR analysis.
Step-by-Step Methodology:
Sample Preparation: Grind 1-2 mg of 3,5-Bis(bromomethyl)benzoic acid into a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.
2[1]. Mixing: Add approximately 100-200 mg of dry, FT-IR grade KBr powder. The sample concentration should be between 0.2% and 1%. C[2][3]ontinue grinding the mixture for another minute to ensure it is homogeneous.
Pellet Formation: Transfer a portion of the powder mixture into the collar of a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes. A vacuum is often applied to the die to remove trapped air and moisture, resulting in a more transparent pellet.
Spectrum Acquisition: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
Background Collection: A background spectrum, often using a pure KBr pellet or an empty sample compartment, must be collected first. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Sample Analysis: The sample spectrum is then acquired, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules.
Molecular Ion (M⁺): The molecular weight of 3,5-Bis(bromomethyl)benzoic acid is 307.97 g/mol . A key feature of its mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A[5] molecule with two bromine atoms will therefore exhibit a characteristic M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. The most intense peak in this cluster (M+2) will be at m/z 308, corresponding to the ion containing one ⁷⁹Br and one ⁸¹Br atom.
Key Fragmentations: EI is a "hard" ionization technique, leading to extensive fragmentation. T[4]he fragmentation of benzoic acid derivatives is well-understood.
[6] * Loss of Br: A very common fragmentation pathway for bromo-compounds is the loss of a bromine radical, leading to a prominent peak at [M-Br]⁺ (m/z 229/231).
Loss of -CH₂Br: Loss of a bromomethyl radical would result in a fragment at [M-CH₂Br]⁺ (m/z 215/217).
Loss of -OH: Cleavage of the hydroxyl radical from the carboxylic acid group would yield the benzoyl cation at [M-OH]⁺ (m/z 291/293/295).
Loss of -COOH: Loss of the entire carboxylic acid group as a radical would produce a fragment at [M-COOH]⁺ (m/z 263/265/267).
Table 4: Predicted Key Fragments in EI-MS
m/z (for ⁷⁹Br/⁸¹Br)
Predicted Fragment Ion
306/308/310
[C₉H₈Br₂O₂]⁺ (Molecular Ion, M⁺)
227/229
[M-Br]⁺
213/215
[M-CH₂Br]⁺
184
[M-Br-COOH]⁺
104
[C₇H₄O]⁺ (from subsequent losses)
76
[C₆H₄]⁺ (Benzyne radical cation)
Proposed Fragmentation Pathway
The initial molecular ion undergoes a series of competing fragmentation reactions to produce smaller, more stable ions.
Caption: Proposed EI-MS fragmentation pathway for the molecule.
Experimental Protocol for EI-MS
Sample Introduction: For a solid, thermally stable compound like this, direct insertion probe (DIP) is a suitable method. A few micrograms of the sample are placed in a capillary tube at the end of the probe.
Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is gently heated until it vaporizes. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
3[7]. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a complete and complementary spectroscopic profile for the structural verification of 3,5-Bis(bromomethyl)benzoic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and symmetry, FT-IR identifies the key functional groups, and MS establishes the molecular weight and provides corroborating structural information through predictable fragmentation. By following the detailed protocols and using the predicted spectral data within this guide, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR Sample Preparation. [Link]
University of Helsinki. Quick User Guide for FT-IR. [Link]
Specac Ltd. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
The Royal Society of Chemistry. Supporting information for "Self-assembly ofca[2]tenanes from a 1,3,5-tris(bromomethyl)benzene derivative". [Link]
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]
MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
Elsevier. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
synthesis of polymers using 3,5-Bis(bromomethyl)benzoic acid monomer
Application Note: High-Fidelity Synthesis of Hyperbranched Polymers & Functional Architectures using 3,5-Bis(bromomethyl)benzoic Acid Part 1: Strategic Overview 3,5-Bis(bromomethyl)benzoic acid (BBBA) is a pivotal -type...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Hyperbranched Polymers & Functional Architectures using 3,5-Bis(bromomethyl)benzoic Acid
Part 1: Strategic Overview
3,5-Bis(bromomethyl)benzoic acid (BBBA) is a pivotal
-type monomer and bifunctional initiator in macromolecular engineering. Unlike standard linear monomers, BBBA possesses a unique "Y-shaped" geometry featuring two electrophilic bromomethyl groups (B sites) and one nucleophilic/acidic carboxylic acid group (A site).
This dual functionality allows for two distinct, high-value synthetic pathways:
Self-Condensation: Polymerization into Hyperbranched Polyesters with a high degree of branching (DB) and abundant terminal bromide functionality.
Divergent Initiation (ATRP): Use as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP) to create Y-shaped or Star Polymers with a focal carboxylic acid group for drug conjugation.
This guide provides validated protocols for both pathways, optimized for researchers in drug delivery and advanced materials.
Part 2: Safety & Monomer Pre-treatment
Safety Warning: Benzyl bromides are potent lachrymators and skin irritants. All operations must be performed in a fume hood.
Monomer Handling:
Commercial BBBA (CAS: 94111-75-8) often contains traces of hydrolyzed species (benzyl alcohols). For precision synthesis, recrystallization is recommended.
Parameter
Specification / Protocol
Appearance
White to off-white crystalline solid
Melting Point
168–172 °C
Purification
Recrystallize from Ethanol/Hexane (1:3 v/v). Dissolve in hot ethanol, add hexane until turbid, cool to 4°C.
Storage
Store at 2–8°C under Argon. Moisture sensitive (hydrolysis of C-Br bonds).
Part 3: Protocol A - Synthesis of Hyperbranched Poly(benzyl ester)s
Mechanism:
This protocol utilizes the base-promoted self-condensing group transfer polymerization . The carboxylic acid (A) is deprotonated to form a carboxylate, which attacks the bromomethyl group (B) of another monomer. This results in a hyperbranched polyester backbone with terminal bromomethyl groups available for post-functionalization (e.g., with amines or thiols).
Catalyst: 18-Crown-6 (0.1 eq) – Crucial for solubilizing the carbonate anion.
Solvent: DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Protocol:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Add BBBA (2.0 g, 6.5 mmol) and 18-Crown-6 (0.17 g) to the flask. Cannulate anhydrous DMF (13 mL) into the flask under nitrogen flow. Stir until fully dissolved.
Activation: Add anhydrous
(1.08 g, 7.8 mmol) in one portion.
Note: The reaction is heterogeneous. Efficient stirring is vital.
Polymerization: Heat the oil bath to 80°C . Stir vigorously for 12–24 hours .
Monitoring: Monitor conversion via TLC (Hexane/EtOAc 3:1). The spot for BBBA (
) should disappear.
Termination & Workup:
Cool the mixture to room temperature.
Filter off the excess salts (
, unreacted ).
Precipitate the filtrate dropwise into cold Methanol (200 mL) with vigorous stirring.
Collect the white precipitate via vacuum filtration.
Purification: Reprecipitate from THF into Methanol/Water (9:1) to remove low molecular weight oligomers. Dry under vacuum at 40°C for 24h.
End Groups: Multiple Bromomethyl groups (peripheral).
Visualization: Self-Condensation Pathway
Caption: Mechanism of base-promoted self-condensation of BBBA into hyperbranched polyesters.
Part 4: Protocol B - Synthesis of Y-Shaped Polymers via ATRP
Strategic Context:
Here, BBBA acts not as the monomer, but as a Bifunctional Initiator . The two bromomethyl groups initiate the radical polymerization of vinyl monomers (e.g., Styrene, MMA, PEG-methacrylate), while the carboxylic acid remains untouched. This creates a "Y-shaped" polymer with a functional focal point, ideal for bioconjugation to proteins or surfaces.
Charge: In a Schlenk tube, add BBBA (308 mg, 1.0 mmol), CuBr (143 mg, 1.0 mmol), and a magnetic stir bar.
Degassing (Critical): Seal the tube and cycle vacuum/nitrogen (3 times) to remove oxygen.
Liquid Addition: In a separate vial, mix Styrene (10.4 g, 100 mmol) and PMDETA (346 mg, 2.0 mmol). Degas this mixture by bubbling nitrogen for 15 mins.
Initiation: Syringe the degassed monomer/ligand mixture into the Schlenk tube containing the solids.
Observation: The solution should turn light green/blue (depending on ligand complexation).
Polymerization: Place the tube in a thermostated oil bath at 90°C (for Styrene) or 60°C (for Methacrylates).
Termination:
After desired time (e.g., 4–8 hours), expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the radical chain).
Mastering Surface Architectures: A Guide to Functionalization with 3,5-Bis(bromomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the intricate world of material science, drug discovery, and diagnostics, the ability to precisely control the chemistry of a surface is paramount. The f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science, drug discovery, and diagnostics, the ability to precisely control the chemistry of a surface is paramount. The functionalization of surfaces with molecules that can both anchor securely and present reactive groups for further modification is a cornerstone of creating advanced materials for a multitude of applications. 3,5-Bis(bromomethyl)benzoic acid stands out as a highly versatile bifunctional linker, offering a strategic approach to surface engineering. Its rigid aromatic core provides a defined spatial orientation, while the carboxylic acid and two bromomethyl groups offer orthogonal handles for covalent attachment to surfaces and subsequent immobilization of a wide array of molecules.
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of various substrates using 3,5-Bis(bromomethyl)benzoic acid. We will delve into the underlying chemical principles, provide step-by-step methodologies for key substrates, and explore the vast application potential of these tailored surfaces.
The Power of a Bifunctional Linker
3,5-Bis(bromomethyl)benzoic acid is a molecule of strategic design. The carboxylic acid group serves as a primary anchor to a variety of surfaces, particularly metal oxides and aminated substrates. Simultaneously, the two bromomethyl groups act as potent electrophiles, readily reacting with nucleophiles such as thiols, amines, and hydroxyl groups to form stable covalent bonds. This dual reactivity is the key to its utility, enabling a two-step functionalization strategy: first, the stable immobilization of the linker onto a surface, and second, the subsequent "grafting" of molecules of interest onto the exposed bromomethyl groups. This approach is instrumental in the development of biosensors, drug delivery platforms, and cell-interactive surfaces.[1][][3]
Core Principles of Surface Functionalization
The successful functionalization of a surface is a multi-stage process that begins with a pristine substrate and culminates in a well-defined molecular layer. The general workflow involves rigorous cleaning of the substrate to remove contaminants, followed by the immobilization of the linker, and finally, the characterization of the newly functionalized surface.
Caption: General workflow for surface functionalization.
Protocol 1: Functionalization of Gold Surfaces
Gold surfaces are widely used in biosensor development due to their inertness and compatibility with various analytical techniques. The carboxylic acid group of 3,5-bis(bromomethyl)benzoic acid can be anchored to a gold surface, typically through the formation of a self-assembled monolayer (SAM).[4]
Step 1: Substrate Preparation
A clean and smooth gold surface is critical for the formation of a well-ordered SAM.
Solvent Cleaning: Sonicate the gold substrate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
Piranha Etching (Caution!): Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
Rinsing and Drying: Thoroughly rinse the substrate with copious amounts of deionized water and then with absolute ethanol. Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
Step 2: SAM Formation
Solution Preparation: Prepare a 1 mM solution of 3,5-bis(bromomethyl)benzoic acid in a suitable solvent such as absolute ethanol or a mixture of ethanol and dimethylformamide (DMF) to ensure complete dissolution.
Immersion: Immerse the cleaned gold substrate into the linker solution in a sealed container to prevent solvent evaporation.
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.
Rinsing and Drying: After incubation, remove the substrate from the solution and rinse thoroughly with the solvent used for the solution preparation to remove any physisorbed molecules. Dry the functionalized substrate under a stream of inert gas.
Expected Characterization
Technique
Expected Outcome
Contact Angle Goniometry
A decrease in the water contact angle compared to the bare gold surface, indicating a more hydrophilic surface due to the carboxylic acid groups. Expected values are typically in the range of 30-50 degrees.[5]
X-ray Photoelectron Spectroscopy (XPS)
Appearance of C 1s peaks corresponding to the aromatic ring and carboxylic acid group, as well as Br 3d peaks confirming the presence of the bromomethyl groups.[6]
Fourier-Transform Infrared Spectroscopy (FTIR)
Characteristic peaks for the C=O stretching of the carboxylic acid and C-Br stretching of the bromomethyl groups.
Protocol 2: Functionalization of Silica Surfaces
Silica and glass are common substrates in microfluidics, chromatography, and for the creation of bioactive surfaces. The carboxylic acid of 3,5-bis(bromomethyl)benzoic acid can be covalently attached to a silica surface that has been pre-functionalized with amine groups.
Step 1: Substrate Preparation and Amination
Cleaning: Clean the silica substrate by sonicating in a detergent solution, followed by extensive rinsing with deionized water. Further clean by immersing in a piranha solution for 30 minutes, followed by thorough rinsing with deionized water and drying.
Hydroxylation: Activate the surface by treating it with an oxygen plasma or by immersing it in a solution of 1 M NaOH for 1 hour, followed by rinsing with deionized water.
Aminosilanization: Immerse the cleaned and hydroxylated silica substrate in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2-4 hours at room temperature.
Rinsing and Curing: Rinse the substrate with toluene and then with ethanol. Cure the aminosilanized surface by baking at 110°C for 1 hour.
Step 2: Covalent Attachment of the Linker
Activation of Carboxylic Acid: In a separate flask, dissolve 3,5-bis(bromomethyl)benzoic acid in anhydrous DMF. Add 1.2 equivalents of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and 0.5 equivalents of N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. Let the activation reaction proceed for 1 hour at room temperature.
Coupling Reaction: Immerse the aminosilanized silica substrate in the activated linker solution.
Incubation: Allow the coupling reaction to proceed for 12-24 hours at room temperature under an inert atmosphere.
Rinsing and Drying: Remove the substrate and rinse it sequentially with DMF, ethanol, and deionized water to remove unreacted reagents and byproducts. Dry the functionalized substrate under a stream of inert gas.
Caption: Covalent attachment to a silica surface.
Expected Characterization
Technique
Expected Outcome
Contact Angle Goniometry
The aminosilanized surface will be more hydrophilic than the bare silica. After coupling with the linker, the contact angle may increase slightly due to the aromatic ring.
XPS
Disappearance of the Si 2p peak from the bare silica surface and the appearance of N 1s from the APTES layer. After linker attachment, the appearance of Br 3d peaks will be observed.
Ellipsometry
An increase in the thickness of the organic layer on the silica surface after each functionalization step.
Protocol 3: Secondary Functionalization via Bromomethyl Groups
The true power of surfaces functionalized with 3,5-bis(bromomethyl)benzoic acid lies in the reactivity of the bromomethyl groups. These groups can be used to immobilize a wide range of molecules, including proteins, peptides, DNA, and polymers.
"Grafting To" Approach: Immobilization of Thiolated or Aminated Molecules
This approach involves the reaction of the bromomethyl-functionalized surface with a pre-synthesized molecule containing a nucleophilic group.
Solution Preparation: Prepare a solution of the molecule of interest (e.g., a thiol-containing peptide or an amine-terminated polymer) in a suitable buffer or solvent. The concentration will depend on the specific molecule. For peptides, a concentration of 1-10 µM in a buffer like phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.
Incubation: Immerse the functionalized substrate in the solution and incubate for 2-12 hours at room temperature or 4°C to minimize non-specific binding.
Rinsing and Blocking: After incubation, rinse the substrate thoroughly with the buffer to remove any unbound molecules. To prevent non-specific adsorption in subsequent applications, the remaining reactive sites can be blocked by incubating the surface with a solution of a small thiol or amine (e.g., 1 mM mercaptoethanol or ethanolamine).
The bromomethyl groups can act as initiators for surface-initiated atom transfer radical polymerization (SI-ATRP), allowing for the growth of polymer brushes directly from the surface.[7][8]
Polymerization Solution: Prepare a solution containing the monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., 2,2'-bipyridine) in a degassed solvent.
Initiation: Immerse the bromomethyl-functionalized substrate into the polymerization solution under an inert atmosphere.
Polymerization: Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness. The reaction is typically carried out at a controlled temperature.
Termination and Rinsing: Stop the polymerization by exposing the solution to air. Remove the substrate and rinse it extensively with a good solvent for the polymer to remove any non-grafted polymer chains.
Caption: Options for secondary functionalization.
Applications in Research and Drug Development
The ability to create surfaces with precisely controlled chemical and physical properties opens up a vast range of applications for researchers, scientists, and drug development professionals.
Biosensor Development: The immobilization of antibodies, enzymes, or nucleic acids onto functionalized surfaces is the foundation of many biosensing platforms. The defined orientation and spacing of biomolecules achieved through this linker can enhance sensor sensitivity and specificity.[1]
Drug Screening: Surfaces functionalized with target proteins can be used in high-throughput screening assays to identify new drug candidates. The covalent attachment ensures the stability of the protein layer during the screening process.[9]
Cell Adhesion and Tissue Engineering: By immobilizing cell-adhesive peptides (e.g., RGD sequences) or other biomolecules, surfaces can be designed to promote or inhibit cell attachment, proliferation, and differentiation. This is crucial for the development of biocompatible implants and scaffolds for tissue engineering.[10][11][12]
Controlled Drug Delivery: The bromomethyl groups can be used to attach drug molecules to a surface, creating a depot for controlled release. The linkage can be designed to be cleavable under specific physiological conditions.[13]
Conclusion
3,5-Bis(bromomethyl)benzoic acid is a powerful and versatile tool for the functionalization of a wide range of surfaces. Its unique bifunctional nature allows for a robust, two-step strategy for creating well-defined surface architectures. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can unlock the potential of this molecule to advance their work in areas ranging from fundamental surface science to the development of next-generation diagnostics and therapeutics. The ability to tailor surface chemistry with such precision is a key enabler of innovation across the scientific landscape.
References
Spectroscopic and atomic force microscopy characterization of the electrografting of 3,5-bis(4-diazophenoxy)benzoic acid on gold surfaces. Biosensors & Bioelectronics. [Link]
Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. Journal of Biomedical Materials Research Part A. [Link]
Surface-Initiated Polymerizations in Aqueous Media: Effect of Initiator Density. Langmuir. [Link]
Biomolecular functionalization for enhanced cell–material interactions of poly(methyl methacrylate) surfaces. Journal of Materials Science: Materials in Medicine. [Link]
Surface-Initiated Graft Atom Transfer Radical Polymerization of Methyl Methacrylate from Chitin Nanofiber Macroinitiator under Dispersion Conditions. Polymers. [Link]
OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Angewandte Chemie International Edition. [Link]
Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. Macromolecular Rapid Communications. [Link]
Self-assembled monolayers (SAMs) and their contact angle (CA) measurements. ResearchGate. [Link]
A study by contact angle of the acid-base behavior of monolayers containing .omega.-mercaptocarboxylic acids adsorbed on gold: an example of reactive spreading. Langmuir. [Link]
Adsorption of benzoic acid, phthalic acid on gold substrates studied by surface-enhanced Raman scattering spectroscopy and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
General functionalization route for cell adhesion on non-wetting surfaces. Biomaterials. [Link]
Effects of surface functional groups on protein adsorption and subsequent cell adhesion using self-assembled monolayers. ResearchGate. [Link]
Surface Functionalization and Dynamics of Polymeric Cell Culture Substrates. Tissue Engineering Part B: Reviews. [Link]
Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry. [Link]
Adsorption of benzoic acid on a polycrystalline gold electrode. Scilit. [Link]
The quantification of single cell adhesion on functionalized surfaces for cell sheet engineering. ZORA - University of Zurich. [Link]
Self-assembly of 1,3,5-benzenetribenzoic acid on Ag and Cu at the liquid/solid interface. The Journal of Physical Chemistry C. [Link]
A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution. Scientific Reports. [Link]
Adsorption of benzoic acid, phthalic acid on gold substrates studied by surface-enhanced Raman scattering spectroscopy and density functional theory calculations. ResearchGate. [Link]
Self-assembly of biogenic gold nanoparticles and their use to enhance drug delivery into cells. Colloids and Surfaces B: Biointerfaces. [Link]
Supplementary Information Self-Assembly of Gold Nanoparticles Shows Microenvironment-Mediated Dynamic Switching and Enhanced Brain Tumor Targeting. ACS Nano. [Link]
Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold. The Journal of Physical Chemistry C. [Link]
Preparation method of 3,5-dibromosalicylaldehyde bis-Schiff base - CN104311451A.
Covalent attachment of monochlorosilanes to mesoporous silica membranes using supercritical fluid deposition. Separation Science and Technology. [Link]
Synthesis New of Nucleoside of 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(Trifluoromethyl)-2-Methyl-4-Quinazolinone. Molbank. [Link]
Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein−Protein Interaction. Journal of the American Chemical Society. [Link]
reaction conditions for Williamson ether synthesis with 3,5-Bis(bromomethyl)benzoic acid
Application Note: Reaction Conditions for Williamson Ether Synthesis with 3,5-Bis(bromomethyl)benzoic Acid Executive Summary & Strategic Analysis 3,5-Bis(bromomethyl)benzoic acid is a bifunctional building block critical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reaction Conditions for Williamson Ether Synthesis with 3,5-Bis(bromomethyl)benzoic Acid
Executive Summary & Strategic Analysis
3,5-Bis(bromomethyl)benzoic acid is a bifunctional building block critical for constructing dendrimers, metal-organic frameworks (MOFs), and multivalent drug conjugates.[1] Its utility lies in the two highly reactive benzylic bromide groups (electrophiles) and the central carboxylic acid (nucleophile/acidic handle).
The Core Challenge:
Performing a Williamson ether synthesis on this substrate presents a unique chemoselectivity paradox. The classical Williamson condition involves a strong alkoxide nucleophile.[2][3] However, the starting material contains an acidic proton (
).
Base Consumption: The first equivalent of base will deprotonate the carboxylic acid, forming a carboxylate anion.
Self-Polymerization Risk: The resulting carboxylate is nucleophilic. In concentrated solutions, it can attack the benzylic bromide of a neighboring molecule, leading to oligomeric esters rather than the desired ether product.
The Solution:
To ensure high fidelity and yield, this guide presents two protocols:
Protocol A (The "Shielded" Route): Conversion to the methyl ester prior to ether synthesis. This is the Gold Standard for scalability and purity, completely eliminating self-polymerization.
Protocol B (The "Direct" Route): Direct alkylation using the free acid. This is viable only for specific phenolic nucleophiles under high-dilution conditions.
Critical Decision Matrix
Before selecting a protocol, analyze your nucleophile and scale:
Parameter
Protocol A: Methyl Ester Route (Recommended)
Protocol B: Direct Acid Route
Primary Risk
Extra steps (protection/deprotection)
Self-polymerization (polyester formation)
Nucleophile Compatibility
Universal (Aliphatic Alcohols & Phenols)
Limited (Phenols & Thiphenols only)
Base Requirement
NaH (for alcohols) or (for phenols)
Excess Base (must neutralize acid first)
Purification
Standard Chromatography/Crystallization
Difficult (Amphiphilic product issues)
Scale Suitability
High (>10g)
Low (<1g)
Experimental Protocols
Protocol A: The "Shielded" Route (Methyl Ester Intermediate)
Best for: Aliphatic alcohols, high-value nucleophiles, and large-scale synthesis.[1]
Step 1: Protection (In Situ or Isolated)
Note: Methyl 3,5-bis(bromomethyl)benzoate is commercially available or easily synthesized via Fischer esterification (
).[1] If starting from the acid, quantitative conversion to the ester is required before proceeding.
Solvent: Acetone (Reagent Grade) or DMF (if solubility is poor)
Additive: 18-Crown-6 (0.1 equiv) – Critical for solubility in Acetone.[1]
Workflow:
Solubilization: Dissolve the Phenol and 3,5-Bis(bromomethyl)benzoic acid in Acetone (0.05 M - High Dilution is Critical).
Base Addition: Add anhydrous
.
Mechanism:[2][5][6][7][8][9][10][11] The base neutralizes the carboxylic acid first, then deprotonates the phenol. The phenoxide is a better nucleophile than the carboxylate, driving the ether formation.
Reflux: Heat to reflux (
) with vigorous stirring.
Time: 6–18 hours.
Monitoring: Monitor the disappearance of the starting bromide. Note that the intermediate mono-ether may persist if stoichiometry is off.[1]
Workup:
Evaporate Acetone.
Redissolve residue in water (pH > 10).
Wash with Ether/DCM (removes unreacted phenol and non-acidic byproducts).
Acidify aqueous layer with HCl to pH 2. The product (Ether-Acid) will precipitate.[1] Filter and dry.
Visualization: Reaction Pathway & Logic
Caption: Strategic workflow for selecting the optimal synthesis route based on nucleophile type to avoid polymerization side-reactions.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oligomerization (Gelling)
Concentration too high in Protocol B.
Dilute reaction to <0.05 M. Switch to Protocol A (Ester route).
Incomplete Conversion
Moisture in solvent (destroys alkoxide).
Distill THF over Na/Benzophenone. Use anhydrous DMF (molecular sieves).
Increase Nucleophile to 2.5–3.0 equiv. Add TBAI catalyst.
Hydrolysis of Bromide
Presence of water/hydroxide.
Ensure base is dry. Avoid NaOH/KOH in Protocol A; stick to NaH.
References
BenchChem. (2025).[8][11] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from
Royal Society of Chemistry. (2012). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. (Describes synthesis of methyl 3,5-bis(bromomethyl)benzoate). Retrieved from
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from
PrepChem. Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. (Demonstrates hydrolysis of the ester post-alkylation). Retrieved from
Sigma-Aldrich. Product Specification: 3,5-Bis(bromomethyl)benzoic acid.[1] Retrieved from
Application Note: Chemo-Selective Esterification of 3,5-Bis(bromomethyl)benzoic Acid
[1][2] Executive Summary & Strategic Context 3,5-Bis(bromomethyl)benzoic acid is a "lynchpin" intermediate, most notably utilized in the convergent synthesis of Fréchet-type poly(benzyl ether) dendrimers.[1][2] The molec...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Strategic Context
3,5-Bis(bromomethyl)benzoic acid is a "lynchpin" intermediate, most notably utilized in the convergent synthesis of Fréchet-type poly(benzyl ether) dendrimers.[1][2] The molecule possesses two distinct reactive centers:[2][3][4]
Carboxylic Acid: The target for esterification (functionalization or protection).[3]
Benzylic Bromides: Highly electrophilic sites susceptible to nucleophilic attack (
The Challenge: Standard base-catalyzed esterification (e.g.,
+ Alkyl Halide) is contraindicated.[1][2][3] The carboxylate anion generated under basic conditions can attack the benzylic bromide of a neighboring molecule, leading to self-polymerization or oligomerization rather than the desired esterification.[1][2][3]
The Solution: This guide details two acid-mediated protocols that protonate the carbonyl oxygen, activating it for acyl substitution while suppressing the nucleophilicity of the medium to preserve the alkyl bromide moieties.[2][3]
⚠️ DANGER: POTENT LACHRYMATOR
3,5-Bis(bromomethyl)benzoic acid and its ester derivatives are severe lachrymators (tear gas agents) and skin irritants.
[1][2] * Engineering Controls: All operations, including weighing and glassware cleaning, must be performed inside a functioning fume hood.
[1][2] * PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
[1][2] * Decontamination: Rinse all glassware with a dilute ethanolic amine solution (e.g., ethanol/ammonium hydroxide) in the hood before removing it for washing to quench trace benzyl bromides.[1][2][3]
Mechanistic Selectivity & Logic[1][3]
To achieve high yield without side reactions, we must favor Pathway A (Acyl Substitution) over Pathway B (Alkyl Substitution).[1][2]
Diagram 1: Chemoselectivity Pathways
Caption: Under acidic conditions (Green path), the electrophilicity of the carbonyl is enhanced without creating a strong carboxylate nucleophile, preventing self-alkylation (Red path).[1][2]
Best for: Synthesis of Methyl or Ethyl esters (e.g., Methyl 3,5-bis(bromomethyl)benzoate).[1][2]
Mechanism: Thionyl chloride (
) reacts with the alcohol to generate anhydrous HCl in situ and scavenges water produced during esterification, driving the equilibrium to completion.[1][2][3]
Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.[2][3] Flash chromatography (SiO2, 10% EtOAc/Hexanes) may be used if high purity is required.[1][2]
Protocol B: Isolated Acid Chloride Method
Best for: Complex alcohols, sterically hindered phenols, or dendron attachment.[1][2]
Mechanism: Conversion to the acid chloride followed by nucleophilic acyl substitution using a weak base to scavenge HCl.[3]
Diagram 2: Acid Chloride Workflow
Caption: Stepwise isolation ensures that the alcohol is not exposed to harsh thionyl chloride, preventing side reactions with the alcohol itself.[1][2]
) indicates successful consumption of the starting acid.[1][2]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete conversion
Increase reflux time or equivalents. Ensure system is anhydrous.[2][3]
Polymer/Gunk
Base-catalyzed polymerization
Ensure glassware is acid-washed.[1][2][3] Do not use strong bases like NaOH/KOH.[2][3]
Impurity (NMR)
Benzyl Alcohol formation
Hydrolysis of bromide.[1][2][3] Avoid aqueous workup until the reaction is quenched and cool.[2][3]
Yellow Color
Trace or impurities
Wash organic layer with dilute Sodium Thiosulfate ().[1][2][3]
References
Dendrimer Synthesis Foundation: Hawker, C. J.; Fréchet, J. M. J.[1][2] "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990 , 112(21), 7638–7647.[1][2] [1][2][5]
Protocol Validation (Acid Chloride): Leon, J. W.; Kawa, M.; Fréchet, J. M. J.[1][2] "Isophthalate Ester-Terminated Dendrimers." Journal of the American Chemical Society, 1996 , 118, 8847.[1][2][3] [1][2]
Safety Data: Sigma-Aldrich Safety Data Sheet. "3,5-Bis(bromomethyl)benzoic acid."[1][2][3] Accessed Oct 2023.[2][3] [1][2]
General Methodology: "Esterification of Benzoic Acids." Common Organic Chemistry Protocols.
purification of crude 3,5-Bis(bromomethyl)benzoic acid by recrystallization
Executive Summary & Technical Context[1][2][3][4][5][6] 3,5-Bis(bromomethyl)benzoic acid (CAS: 94111-75-8) is a critical bifunctional linker used in the synthesis of dendrimers, peptide conjugates, and macrocycles. Its s...
3,5-Bis(bromomethyl)benzoic acid (CAS: 94111-75-8) is a critical bifunctional linker used in the synthesis of dendrimers, peptide conjugates, and macrocycles. Its synthesis typically involves the radical bromination of 3,5-dimethylbenzoic acid using N-bromosuccinimide (NBS).
The Challenge:
The crude product often contains specific impurities that are difficult to separate due to similar solubility profiles:
Hydrolysis products: Benzyl alcohols formed via moisture exposure.
The Solution:
While flash chromatography is often used for small-scale (<1 g) purification, recrystallization is the preferred method for scalability (>5 g). This guide details a robust recrystallization protocol using a Toluene/Heptane or Ethyl Acetate/Heptane system, prioritizing the stability of the moisture-sensitive bromomethyl groups.
Master Protocol: Recrystallization Procedure
System: Toluene (Primary) / Heptane (Anti-solvent)
Rationale: Succinimide is practically insoluble in cold toluene and only sparingly soluble in hot toluene, allowing for its removal via hot filtration. Toluene is non-nucleophilic, preventing solvolysis of the reactive benzylic bromides.
Step-by-Step Methodology
Dissolution (The "Hot" Phase):
Place crude 3,5-bis(bromomethyl)benzoic acid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Add Toluene (approx. 5–8 mL per gram of crude).
Heat the mixture to reflux (110 °C).
Note: The desired product should dissolve.[3] Succinimide will likely remain as a floating solid or heavy precipitate at the bottom.
Hot Filtration (Succinimide Removal):
While maintaining the mixture near boiling, filter the suspension through a pre-heated glass frit or a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Critical: This step removes the bulk of the succinimide byproduct.[1]
Wash the filter cake with a small amount of hot toluene.
Crystallization (The "Cold" Phase):
Allow the filtrate to cool slowly to room temperature (20–25 °C) over 1–2 hours. Stirring is optional but can help prevent oiling out.
Anti-solvent Addition (Optional): If crystallization is poor, add Heptane dropwise to the turbid point, then reheat slightly to clear and cool again.
Once at room temperature, cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.
Isolation:
Filter the white crystalline solid using vacuum filtration.
Wash the cake with cold Heptane (to remove residual toluene and soluble mono-bromo impurities).
Dry under high vacuum at ambient temperature. Do not heat above 40 °C during drying to prevent thermal degradation.
Troubleshooting & FAQs
Category 1: Impurity Management
Q: My NMR shows significant succinimide contamination even after recrystallization. How do I remove it?A: Succinimide is stubborn.[1] If hot filtration failed:
Water Wash: Dissolve the crude product in Ethyl Acetate. Wash the organic layer 3x with water. Succinimide is highly water-soluble, while the benzoic acid derivative remains in the organic phase. Dry over MgSO₄ before recrystallizing.
Warning: Perform this quickly and with cold water to avoid hydrolyzing the bromomethyl groups.
Q: How do I separate the mono-brominated impurity (3-bromomethyl-5-methylbenzoic acid)?A: The mono-bromo species is generally more soluble in non-polar solvents than the bis-bromo product.
Optimization: Increase the ratio of Toluene (solvent) to Heptane (anti-solvent). This keeps the more soluble mono-bromo species in the mother liquor while the desired bis-bromo compound crystallizes.
Category 2: Stability & Solvents
Q: Can I use Methanol or Ethanol for recrystallization?A:ABSOLUTELY NOT.
Mechanism: Benzylic bromides are highly reactive electrophiles. Heating them in nucleophilic solvents like alcohols (MeOH, EtOH) will lead to solvolysis , forming the corresponding methyl or ethyl ethers (e.g., 3,5-bis(methoxymethyl)benzoic acid).
Rule: Always use non-nucleophilic solvents (Toluene, DCM, EtOAc, Heptane).
Q: My product is "oiling out" instead of crystallizing. Why?A: This usually indicates the solution is too concentrated or cooled too quickly.
Fix: Reheat the mixture until clear. Add a small amount of additional solvent (Toluene). Add a seed crystal of pure product if available. Allow the solution to cool very slowly (wrap the flask in a towel/foil).
Category 3: Yield Issues
Q: My yield is lower than expected (<40%). Where is my product?A: It is likely remaining in the mother liquor.
Recovery: Concentrate the mother liquor (filtrate) by 50% using a rotary evaporator. Cool again to obtain a "second crop" of crystals. Note that this second crop may have lower purity (higher mono-bromo content).
Data Summary: Impurity & Solvent Profile
Component
Role
Solubility in Toluene (Hot)
Solubility in Water
Removal Strategy
3,5-Bis(bromomethyl)benzoic acid
Target
High
Low (Hydrolyzes)
Crystallizes upon cooling
Succinimide
Byproduct
Low
High
Hot Filtration or Water Wash
Mono-bromo species
Impurity
High
Low
Remains in Mother Liquor
3,5-Dimethylbenzoic acid
Starting Material
High
Low
Remains in Mother Liquor
Visual Workflows (Graphviz)
Figure 1: Recrystallization Workflow
Caption: Step-by-step purification workflow for removing succinimide and isolating the target acid.[1][3]
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for addressing common purification failures.
References
PrepChem. Preparation of 3-bromomethyl-benzoic acid. (General protocol for bromomethyl benzoic acids using CCl4/Recrystallization).
Engel, M., et al. Regiospecific synthesis of 3,5-bis(bromomethyl)benzoic acid, a cysteine crosslinking agent. (Describes synthesis and purification challenges).
Timmerman, P., et al. Synthesis of multicyclic peptides via CLiPS and oxime ligations. (Describes purification of the methyl ester via chromatography/crystallization). University of Amsterdam.
Organic Syntheses. Bromination with N-Bromosuccinimide. Coll. Vol. 4, p. 108 (1963). (Classic reference for benzylic bromination conditions). [4]
preventing side reactions in 3,5-Bis(bromomethyl)benzoic acid substitutions
Topic: Preventing Side Reactions in Nucleophilic Substitutions Core Analysis: The "Dual-Reactivity" Trap Welcome to the Technical Support Portal. If you are working with 3,5-Bis(bromomethyl)benzoic acid (CAS: 94111-75-8)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Side Reactions in Nucleophilic Substitutions
Core Analysis: The "Dual-Reactivity" Trap
Welcome to the Technical Support Portal.
If you are working with 3,5-Bis(bromomethyl)benzoic acid (CAS: 94111-75-8), you are handling a "Janus" molecule—it possesses two opposing reactive faces that often lead to self-destruction if not managed correctly.[1]
The Electrophile: Two benzylic bromide groups (
).[1] These are highly reactive toward nucleophiles () and prone to oxidative degradation.[1]
The Nucleophile: One carboxylic acid group (
).[1] Under basic conditions, this becomes a carboxylate anion (), which acts as a nucleophile.[1]
The Primary Failure Mode:
The most common user error is attempting nucleophilic substitution on the bromide without protecting the acid.[1] If you add a base (to activate your external nucleophile), you inadvertently deprotonate the benzoic acid.[1] This triggers intermolecular self-alkylation , resulting in an insoluble oligomeric mess rather than your desired product.[1]
Critical Troubleshooting Modules
Module A: Preventing Oligomerization (The "Self-Destruct" Pathway)[1]
Issue: Reaction mixture turns cloudy/gummy immediately upon adding base; low yield of desired product; NMR shows broad peaks (polymerization).
Root Cause:
In the presence of a base (e.g.,
, ), the carboxylic acid () deprotonates first.[1] The resulting carboxylate attacks the benzylic bromide of a neighboring molecule, forming an ester linkage.[1] This repeats, creating a hyperbranched polyester.
The Solution: The "Protect-First" Protocol
You must mask the nucleophilicity of the carboxylic acid before targeting the bromides.[1]
Protocol: Acid Chloride Protection Route
This method is superior to Fischer esterification as it avoids water generation which can hydrolyze the bromides.[1]
Activation: Suspend 3,5-bis(bromomethyl)benzoic acid in anhydrous Toluene or DCM.
Chlorination: Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF.[1] Reflux until gas evolution ceases (converts ).[1]
Quench: Cool to
and add dry Methanol (excess).
Result: Methyl 3,5-bis(bromomethyl)benzoate.
Why: The methyl ester is non-nucleophilic.[1] You can now use basic conditions for the bromide substitution safely.[1]
Module B: Avoiding The "Solvent Trap" (DMSO/DMF Instability)
Issue: Product analysis shows aldehyde peaks (
) or unexpected mass additions (+16 Da or +28 Da).
Root Cause:
Benzylic bromides are exceptionally sensitive to "Swern-type" oxidations when heated in DMSO (Kornblum Oxidation) or formylation in DMF.[1]
Solvent
Risk Factor
Mechanism
Recommendation
DMSO
CRITICAL
Kornblum Oxidation: DMSO acts as an oxidant, converting (aldehyde).[1]
Corrective Action:
Switch solvent to Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[1] If solubility is an issue in MeCN, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB).[1]
Module C: Controlling Amine Cross-Linking
Issue: When reacting with amines (e.g., to make Anastrozole intermediates), the product precipitates as an insoluble salt or forms dimers.
Root Cause:
The product of the first substitution is a secondary amine, which is more nucleophilic than the starting primary amine.[1] It reacts with a second bromide, causing cross-linking (A-B-A type dimers).
Protocol: High-Dilution / Excess Strategy
Stoichiometry: Use a large excess of the amine (3–5 equivalents) relative to the dibromide.[1]
Addition Order: Add the dibromide solution dropwise into the amine solution .
Why: This ensures the bromide always encounters a high concentration of unreacted amine, favoring mono-alkylation over cross-linking.[1]
Scavenger: Use a non-nucleophilic base (DIPEA) to scavenge the HBr formed, preventing the amine from protonating and deactivating.[1]
Visualizing the Chemistry
Diagram 1: The "Self-Destruct" vs. Safe Pathway
This flowchart illustrates why direct basic substitution fails and how esterification rescues the synthesis.[1]
Caption: Logical flow demonstrating the necessity of acid protection to prevent polymerization.
Diagram 2: Decision Matrix for Reaction Conditions
Caption: Optimized reaction conditions based on the specific nucleophile class.
Frequently Asked Questions (FAQ)
Q: Can I use Fischer Esterification (
) to protect the acid?A: Proceed with caution. While effective for the acid, the generation of water during Fischer esterification can lead to the hydrolysis of the benzylic bromides to benzyl alcohols () if the reaction is prolonged or the water isn't removed (e.g., Dean-Stark).[1] The Thionyl Chloride method (Module A) is chemically superior because it maintains anhydrous conditions.[1]
Q: I see a new spot on TLC that doesn't move (Baseline). What is it?A: In 90% of cases, this is the mono-pyridinium salt or hydrolysis product .[1] If you used Pyridine as a base, it nucleophilically attacks the benzylic bromide. Never use Pyridine as a base with this molecule.[1] Use sterically hindered bases like DIPEA or inorganic bases like
.
Q: Can I reduce the ester back to an alcohol later?A: Yes, but standard reducing agents (LiAlH4) will also debrominate the benzylic positions (reductive hydrodehalogenation).[1] You must perform your substitution reactions first, and then reduce the ester moiety using selective conditions (e.g., DIBAL-H at low temp), though this is synthetically challenging.
References
Kornblum Oxidation Mechanism: Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[1] Journal of the American Chemical Society, vol. 81, no.[2] 15, 1959, pp. 4113–4114.[2]
Synthesis of Anastrozole Intermediates: BenchChem Technical Support. "A Comprehensive Technical Guide to the Synthesis of Anastrozole Intermediates from 3,5-Bis(bromomethyl)toluene." BenchChem Application Notes, 2025.
Dendrimer Synthesis (Polymerization Risks): Percec, V., et al. "Self-Assembly of Semifluorinated Dendrons Attached to Electron-Donor Groups."[1] Chemistry – A European Journal, vol. 5, no. 3, 1999. (Contextualizing the self-polymerization of benzyl bromide/acid monomers).
Solvent Effects on Benzylic Halides: "Oxidation of benzylic bromides by DMSO." Indian Journal of Chemistry - Section B, 2004.
dealing with low solubility of 3,5-Bis(bromomethyl)benzoic acid in reaction media
Introduction 3,5-Bis(bromomethyl)benzoic acid is a critical bifunctional linker used in the synthesis of dendrimers, metal-organic frameworks (MOFs), and bioconjugates. However, its amphiphilic nature—combining a polar,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3,5-Bis(bromomethyl)benzoic acid is a critical bifunctional linker used in the synthesis of dendrimers, metal-organic frameworks (MOFs), and bioconjugates. However, its amphiphilic nature—combining a polar, hydrogen-bonding carboxylic acid tail with a hydrophobic, aromatic core—creates a "solubility paradox." It resists non-polar solvents due to the acid group but poses stability risks in protic solvents due to the reactive benzyl bromide moieties.
This guide addresses these specific challenges, moving beyond basic datasheets to provide field-proven protocols for solvent selection, reaction optimization, and purification.
Module 1: Solvent Selection & Stability
Q1: What are the best solvents for dissolving 3,5-Bis(bromomethyl)benzoic acid without degrading it?
Recommendation:Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are the gold standards for initial dissolution.
The Mechanism: The high dielectric constants of DMF (
) and DMSO () disrupt the strong intermolecular hydrogen dimer bonds of the carboxylic acid, effectively solvating the molecule.
The Risk: These solvents are nucleophilic accelerators. While they dissolve the compound, they also accelerate substitution reactions. Ensure your reagents (nucleophiles) are added after dissolution to control kinetics.
Q2: Can I use alcohols like Methanol or Ethanol?
Critical Warning: Use with extreme caution.
While the compound is soluble in alcohols, the benzylic carbon attached to the bromine is highly electrophilic.
The Trap: Heating this compound in methanol/ethanol can lead to solvolysis , where the solvent acts as a nucleophile, displacing the bromine to form the corresponding benzyl ether (e.g., 3,5-bis(methoxymethyl)benzoic acid).
Safe Zone: Alcohols are acceptable only for rapid, low-temperature transfers or if the intended reaction (e.g., esterification) is faster than the solvolysis background rate.
Q3: Which solvents should I strictly avoid?
Water (Neutral/Basic): Causes hydrolysis to the di-alcohol (benzyl alcohol derivative).
Hexanes/Heptane: The compound is virtually insoluble due to polarity mismatch.
Diethyl Ether: Poor solubility; often leads to "gumming" rather than clean dissolution.
Visual Guide: Solvent Decision Tree
Figure 1: Decision logic for selecting the appropriate reaction medium based on chemical intent.
Module 2: Reaction Optimization
Q4: I need to run a substitution reaction, but I can't remove DMF later. What are my alternatives?
If you cannot use high-boiling solvents, you must engineer a Heterogeneous Reaction System .
Protocol: The "Grind & Catalyze" Method
Solvent: Acetonitrile (MeCN) or Acetone. The starting material will likely be a suspension (slurry).
Catalyst: Add Sodium Iodide (NaI) (0.1 - 0.5 eq).
Why: This creates a Finkelstein equilibrium. The iodide displaces the bromide (forming a more reactive benzyl iodide intermediate) which is then more easily attacked by your nucleophile.
Agitation: Use a high-speed stir bar. The reaction occurs at the solid-liquid interface. As the dissolved fraction reacts, more solid dissolves to restore equilibrium (Le Chatelier’s principle).
Q5: How do I handle the carboxylic acid proton during nucleophilic substitution?
The acidic proton (
) will quench basic nucleophiles (amines, alkoxides).
Solution: You must use at least 1 extra equivalent of base (e.g.,
, , or DIPEA) to neutralize the carboxylic acid first.
Note: The resulting carboxylate salt is more polar, which may further decrease solubility in non-polar solvents but increase it in DMF/DMSO.
Module 3: Workup & Purification
Q6: How do I remove DMF/DMSO without "oiling out" my product?
The "LiCl Wash" is the industry standard for removing DMF from organic extracts.
Step-by-Step Protocol:
Dilution: Dilute the reaction mixture with a hydrophobic organic solvent (Ethyl Acetate or DCM). Use a ratio of at least 5:1 (Organic:DMF).
The Wash: Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) aqueous solution .
Mechanism:[1] LiCl increases the ionic strength of the water layer and disrupts the hydrogen bonding between DMF and water, forcing the DMF into the aqueous phase more effectively than water alone.
Final Rinse: Wash once with brine, dry over
, and concentrate.
Q7: Can I recrystallize this compound?
Yes. Recrystallization is preferred over chromatography due to the streaking of carboxylic acids on silica gel.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Procedure
EtOAc / Hexane
1 : 3
Dissolve in hot EtOAc; add Hexane dropwise until cloudy; cool slowly.
Acetone / Water
Variable
Dissolve in Acetone; add Water dropwise. (Keep cold to prevent hydrolysis).
| Acetic Acid / Water | 1 : 1 | Good for high purity, but requires high vacuum to remove acetic acid. |
Visual Guide: DMF Removal Workflow
Figure 2: Standard operating procedure for removing high-boiling polar solvents.
Module 4: Chemical Modification (Pro-drug Strategy)
Q8: The solubility is still too low for my application. Can I modify the structure?
If the free acid is not strictly required for the next step, masking the acid as an ester is the most effective solubility fix.
Benefit: The ester is significantly more soluble in common organic solvents (DCM, Toluene, THF) and allows for standard silica chromatography purification.
Reversibility: The ester can be hydrolyzed back to the acid later using LiOH/THF/Water (carefully controlling temp to avoid hydrolyzing the benzyl bromides).
Safety & Handling
Lachrymator: Benzyl bromides are potent tear gas agents. Always handle in a functioning fume hood.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture will slowly degrade the compound to the benzyl alcohol derivative, releasing HBr gas.
References
Royal Society of Chemistry. (2011). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]
University of Rochester. (2013). Reagents & Solvents: Tips for Removing DMF and Recrystallization. Retrieved from [Link]
Technical Support Center: Troubleshooting Incomplete Conversion of 3,5-Bis(bromomethyl)benzoic Acid
Welcome to the technical support center for the synthesis and purification of 3,5-Bis(bromomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 3,5-Bis(bromomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the benzylic bromination of 3,5-dimethylbenzoic acid. Here, we address specific experimental issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete, and I'm recovering a significant amount of starting material (3,5-dimethylbenzoic acid). What are the likely causes?
A1: Incomplete conversion in the synthesis of 3,5-Bis(bromomethyl)benzoic acid via radical bromination is a common issue that can often be traced back to several key factors related to the initiation and propagation of the radical chain reaction.
Causality and Troubleshooting:
Inefficient Radical Initiation: The conversion of N-bromosuccinimide (NBS) to the bromine radical is the linchpin of this synthesis. This initiation step requires an external energy source.
Solution: Ensure your reaction is exposed to a suitable light source, such as a 250-watt incandescent lamp placed close to the reaction flask. Alternatively, chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used. The choice of initiator and its concentration are critical; typically, 0.02-0.1 equivalents relative to the starting material are sufficient.[1]
Poor Quality of NBS: The purity of NBS is paramount. Old or improperly stored NBS can hydrolyze or contain excess bromine and HBr, which can interfere with the desired radical pathway and promote ionic side reactions.
Solution: Use freshly opened or recrystallized NBS for best results. To recrystallize, dissolve the NBS in hot water and allow it to cool slowly.
Presence of Radical Inhibitors: Trace impurities, such as oxygen, can quench the radical chain reaction.
Solution: Degas your solvent prior to use and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Suboptimal Reaction Temperature: Radical reactions have an optimal temperature range for initiation and propagation.
Solution: The reaction is typically run at the reflux temperature of the chosen solvent (e.g., carbon tetrachloride, acetonitrile, or chlorobenzene) to ensure sufficient energy for homolytic cleavage of the initiator and the N-Br bond in NBS.[2]
Q2: My reaction mixture shows multiple spots on TLC/HPLC, indicating the formation of side products. What are these impurities, and how can I minimize them?
A2: The primary side products in this reaction are the mono-brominated intermediate (3-(bromomethyl)-5-methylbenzoic acid) and over-brominated species. Aromatic bromination is also a potential, though less common, side reaction.
Minimizing Side Product Formation:
Side Product
Causative Factor
Mitigation Strategy
Mono-brominated Intermediate
Insufficient brominating agent or incomplete reaction.
Use a slight excess of NBS (2.1-2.2 equivalents) to drive the reaction to the di-brominated product. Monitor the reaction by TLC or HPLC to ensure the disappearance of the mono-bromo intermediate.
Carefully control the stoichiometry of NBS. Once the starting material is consumed (as monitored by TLC/HPLC), work up the reaction promptly.
Aromatic Bromination
Presence of free bromine (Br₂) and an acid catalyst. This can be exacerbated by impure NBS.[3]
Use high-purity, recrystallized NBS. The reaction should be performed under non-polar conditions to disfavor ionic pathways.
Visualizing the Reaction Pathway:
Caption: Reaction pathway for the bromination of 3,5-dimethylbenzoic acid.
Troubleshooting Workflow
For a systematic approach to troubleshooting, please refer to the following workflow diagram:
Caption: A systematic workflow for troubleshooting the synthesis of 3,5-Bis(bromomethyl)benzoic acid.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(bromomethyl)benzoic Acid
This protocol is adapted from established procedures for benzylic bromination.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dimethylbenzoic acid (1.0 eq), recrystallized NBS (2.2 eq), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile, ~0.1 M).
Inert Atmosphere: Flush the apparatus with nitrogen or argon for 10-15 minutes to remove oxygen.
Initiation: Add a radical initiator such as AIBN (0.05 eq).
Reaction: Heat the mixture to reflux and irradiate with a 250-watt incandescent lamp.
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material and mono-brominated intermediate are consumed.
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bisulfite, followed by brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of 3,5-Bis(bromomethyl)benzoic Acid
The crude product often requires purification to remove unreacted starting material and side products.[4]
Acid-Base Extraction (Optional): Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a saturated aqueous solution of sodium bicarbonate. The desired product, being an acid, will move to the aqueous layer. Acidify the aqueous layer with HCl to precipitate the product, which can then be collected by filtration. This step is effective at removing neutral impurities.
Column Chromatography: If further purification is needed, subject the material to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.
Recrystallization: For the highest purity, recrystallize the product from a suitable solvent system, such as ethanol/water or toluene.[5] Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
Analytical Methods
Consistent and accurate monitoring is key to a successful synthesis.
Technique
Application
Observations
Thin-Layer Chromatography (TLC)
Rapid, qualitative monitoring of reaction progress.
The product, 3,5-Bis(bromomethyl)benzoic acid, is more polar than the starting material. Use a mobile phase such as 3:1 hexanes:ethyl acetate. Visualize spots under UV light.
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of reaction conversion and purity of the final product.
Use a reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) as the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation of the final product and identification of impurities.
In ¹H NMR, the appearance of a singlet around 4.5 ppm corresponding to the -CH₂Br protons and the disappearance of the methyl singlet from the starting material confirm the conversion.
References
Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
SpringerLink. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. Retrieved from [Link]
strategies to minimize hydrolysis of 3,5-Bis(bromomethyl)benzoic acid
Ticket ID: #BBBA-HYD-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1] Welcome to the Technical Support Center You have accessed the specialized support module for 3,5-Bis(bromometh...
You have accessed the specialized support module for 3,5-Bis(bromomethyl)benzoic acid (CAS: 94111-75-8) .[1] This compound is a high-value intermediate often used in the synthesis of peptide macrocycles (stapled peptides) and DNA-encoded libraries.[1]
The Core Issue: Users frequently report degradation (hydrolysis) during storage or aqueous workup.[1] This molecule possesses a "Trojan Horse" vulnerability: its carboxylic acid moiety invites the use of aqueous base for solubilization, which simultaneously destroys the electrophilic bromomethyl groups.[1]
This guide provides the mechanistic understanding and validated protocols required to maintain the integrity of this reagent.
Module 1: Root Cause Analysis (The Mechanism)
To prevent hydrolysis, you must understand the enemy.[1] The benzylic bromides at positions 3 and 5 are highly electrophilic.[1] While the electron-withdrawing carboxyl group (
) destabilizes the carbocation (making less likely), it does not protect against direct nucleophilic attack ().[1]
The Hydrolysis Trap:
Neutral pH: Water acts as a weak nucleophile.[1] Hydrolysis is slow but cumulative over time (storage issue).[1]
Basic pH (The Danger Zone): Researchers often use NaOH or
to dissolve the acid.[1] This generates Hydroxide (), a potent nucleophile that rapidly displaces the bromide, forming the alcohol impurity.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the degradation logic and the critical decision points where users often fail.
Figure 1: The degradation cascade.[1] Note that basic conditions accelerate the transition from active reagent to inert alcohol impurity by orders of magnitude.[1]
The majority of hydrolysis events occur before the experiment begins.[1] Adhere to these "Gold Standard" storage protocols.
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Reduces kinetic energy, significantly slowing the rate of spontaneous solvolysis with trace moisture.[1]
Atmosphere
Argon or Nitrogen
Displaces humid air.[1] Benzylic bromides are hygroscopic; they will pull moisture through standard plastic caps over time.[1]
Container
Amber Glass + Parafilm
Amber glass prevents photolytic cleavage of the C-Br bond (radical formation).[1] Parafilm/Tape provides a secondary moisture barrier.[1]
Desiccation
Required
Store the vial inside a secondary jar containing active desiccant (e.g., or Silica Gel).[1]
Critical Handling Rule: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water vapor directly onto the solid reagent, initiating immediate surface hydrolysis.[1]
Module 3: Experimental Mitigation (Protocols)
This section addresses the active use of the compound.[1][2][3]
A. Solvent Compatibility Matrix
Choosing the wrong solvent is the most common user error.[1]
Solvent Class
Status
Notes
Alcohols (MeOH, EtOH)
FORBIDDEN
Causes rapid solvolysis (alcoholysis) to form benzyl ethers.[1]
Polar Aprotic (DMF, DMSO)
CAUTION
Use anhydrous only.[1] DMSO can cause oxidation (Kornblum oxidation) or increase nucleophilicity of trace water.[1]
Chlorinated (DCM, )
RECOMMENDED
Excellent solubility, non-nucleophilic.[1] Best for reactions.
Ethers (THF, Dioxane)
RECOMMENDED
Good solubility.[1] Must be free of peroxides and water.[1]
B. The "Safe Workup" Protocol
Scenario: You have completed a reaction (e.g., esterification or coupling) and need to purify the product.[1]
The Problem: Standard bicarbonate washes will hydrolyze your bromides.[1]
Corrective Protocol:
Quench: If quenching is needed, use 1M HCl or a saturated Ammonium Chloride (
) solution.[1] These are acidic/mildly acidic and suppress hydroxide formation.[1]
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate.[1]
Wash: Wash the organic layer with Brine (Saturated NaCl) immediately.[1] Do not use water or basic solutions.[1]
Drying: Dry over Magnesium Sulfate (
) rather than Sodium Sulfate (which holds water more loosely) for at least 15 minutes.
Evaporation: Keep the water bath temperature < 40°C .
Module 4: Troubleshooting & FAQs
Q1: My solid reagent has turned into a sticky gum. Can I save it?
Diagnosis: The compound has hydrolyzed.[1][4][5] The "gum" is likely a mixture of the mono-alcohol and HBr salts, which are hygroscopic, attracting more water.[1]
Solution: Recrystallization is difficult once degradation is advanced.[1]
Attempt: Dissolve in minimal hot anhydrous DCM/Hexane mixture. If a solid does not form, the purity is likely too low for sensitive applications.[1] Discard and purchase fresh stock.
Q2: I need to dissolve the acid in water for a biological conjugation. How?
Answer: You are fighting physics here.
Strategy: Do not dissolve directly in water.[1] Dissolve the compound in DMSO or DMF first (make a concentrated stock).[1]
Execution: Add this organic stock dropwise to your aqueous buffer immediately before the reaction.[1]
Buffer Choice: Use a buffer with pH < 7.5 if possible.[1] Avoid high pH carbonate buffers.[1]
Q3: Why is the yield of my peptide stapling reaction low?
Analysis: If you used a base (like DIPEA or TEA) to deprotonate the peptide cysteines, and the reaction was slow, the base may have promoted hydrolysis of the linker (3,5-BBBA) before it could react with the peptide.[1]
Fix: Add the base to the peptide first, ensure deprotonation, and then add the 3,5-BBBA.[1] Use a large excess (2-3 equivalents) of the linker to account for hydrolysis losses.[1]
Module 5: Decision Support Diagram
Use this flowchart to determine the safety of your planned solvent/workup system.
Figure 2: Solvent and condition selection logic to minimize side reactions.
References
Prepar
Source: Vogel's Textbook of Practical Organic Chemistry.[1]
Relevance: Establishes general stability profiles for benzylic halides and the necessity of anhydrous conditions.
Link:
Synthesis of 3,5-Bis(bromomethyl)
Source: The Royal Society of Chemistry (RSC), New J. Chem., 2011, 35, 235-243.[1]
Relevance: Details the synthesis of the methyl ester analog, highlighting the use of radical bromination and non-aqueous workup to preserve the bromide.
Source:Journal of Organic Chemistry, "Solvolysis of Benzyl Chlorides and Bromides".[1][5]
Relevance: Provides kinetic data confirming that electron-withdrawing groups do not fully inhibit hydrolysis in the presence of strong nucleophiles like water/base.[1]
Functionalizable Peptide Stapling: A Technical Guide to 3,5-Bis(bromomethyl)benzoic Acid
[1] Executive Summary 3,5-Bis(bromomethyl)benzoic acid (BBA) represents a distinct class of "functionalizable staples" in peptide engineering.[1][2] Unlike traditional "silent" linkers (e.g., -dibromo-m-xylene) that serv...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3,5-Bis(bromomethyl)benzoic acid (BBA) represents a distinct class of "functionalizable staples" in peptide engineering.[1][2] Unlike traditional "silent" linkers (e.g.,
-dibromo-m-xylene) that serve solely to constrain peptide conformation, BBA provides an orthogonal carboxylic acid handle.[1] This dual functionality allows researchers to simultaneously rigidify a peptide into a bioactive -helical conformation and conjugate it to functional payloads—such as cell-penetrating peptides (CPPs), fluorophores, or affinity tags—without disrupting the binding interface.[1]
This guide objectively compares BBA against standard bifunctional linkers, detailing its stability profile, reaction kinetics, and specific experimental protocols for high-yield bioconjugation.
Technical Profile & Comparative Analysis
The "Staple + Handle" Advantage
The primary limitation of standard hydrocarbon or aromatic stapling is the loss of modularity; once stapled, the linker is inert. BBA addresses this by retaining a solvent-exposed carboxylic acid post-stapling.[1]
Mechanism of Action:
Stapling (
): The two bromomethyl groups react with cysteine thiolates at positions i and i+4 (or i+7) to form stable thioether bonds.
Functionalization (Amide Coupling): The benzoic acid moiety remains available for activation (e.g., via HATU/NHS) to attach amine-containing payloads.[1]
Comparative Performance Matrix
The following table contrasts BBA with the industry-standard "silent" staple (
-Dibromo-m-xylene) and the kinetic competitor (Bismaleimide).[1]
*Note: Maleimide linkages can undergo exchange with serum albumin thiols in vivo, compromising drug delivery stability. BBA forms a permanent thioether bond.
Mechanistic Visualization
The diagram below illustrates the dual-stage workflow: first locking the peptide conformation, then exploiting the handle for payload attachment.
Caption: Logical workflow for BBA-mediated peptide stapling followed by orthogonal conjugation.
Experimental Protocols
Protocol A: Cysteine Stapling with BBA
Objective: Crosslink two cysteine residues (typically i, i+4 or i, i+7) to induce helicity.
Reagents:
Buffer: 20 mM Ammonium Bicarbonate (pH 8.0) or 50 mM TRIS (pH 8.0).
Linker: 3,5-Bis(bromomethyl)benzoic acid (dissolved in DMF).[1]
Step-by-Step:
Peptide Reduction: Dissolve the crude peptide (0.5–1 mM) in Buffer/ACN (3:1 ratio). Add 1.5 equivalents of TCEP. Incubate for 30 minutes at Room Temperature (RT) to ensure all cysteines are reduced.
Linker Addition: Prepare a 20 mM stock of BBA in DMF. Add BBA dropwise to the peptide solution to reach a final ratio of 1.1 to 1.2 equivalents relative to the peptide.
Critical Note: Avoid large excesses of linker to prevent "double alkylation" (where two linkers react with two cysteines independently rather than one linker bridging them).
Reaction: Stir gently at RT for 1–2 hours. Monitor via LC-MS.
Success Marker: Mass shift of +224.0 Da (Linker MW minus 2x HBr).
Quenching: Quench with 5 mM DTT or simply acidify with TFA to pH < 3.
Objective: Attach an amine-bearing payload (e.g., FITC-CAD-NH2) to the BBA carboxylic acid.[1]
Step-by-Step:
Activation: Dissolve the purified Stapled Peptide in anhydrous DMF. Add 5 equivalents of HATU and 10 equivalents of DIPEA .
Coupling: Add 2–3 equivalents of the amine-functionalized payload.
Incubation: React for 2–4 hours at RT under nitrogen.
Validation: Monitor LC-MS for the mass of [Stapled Peptide + Payload - H2O].
Troubleshooting & Optimization
Selectivity Issues: If lysine alkylation is observed (mass shift + linker on Lys), lower the reaction pH to 7.5. Cysteine thiols remain nucleophilic at neutral pH, while lysine amines (
) are protonated and unreactive.
Solubility: BBA is hydrophobic before conjugation.[1] If the linker precipitates upon addition to aqueous buffer, increase the organic co-solvent (ACN/DMF) concentration to 30-50%.
Oxidation: Always use degassed buffers and TCEP. BBA alkylation competes with disulfide formation; reducing conditions are mandatory.[1]
References
Qian, Z. et al. (2020).[4] Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. National Institutes of Health. Available at: [Link]
Fairlie, D. P., & de Araujo, A. D. (2016).[5] Stapling peptides using cysteine crosslinking. Biopolymers. Available at: [Link]
Lau, Y. H. et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews.[1] Available at: [Link]
Comparative Guide: m-Xylylene Dibromide vs. 3,5-Bis(bromomethyl)benzoic Acid for Cysteine-Based Peptide Stapling
[1] Executive Summary In the engineering of macrocyclic peptides, the choice of linker dictates not only the conformational stability of the peptide but also its downstream utility.[1] m-Xylylene dibromide (m-XDB) serves...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the engineering of macrocyclic peptides, the choice of linker dictates not only the conformational stability of the peptide but also its downstream utility.[1] m-Xylylene dibromide (m-XDB) serves as the industry-standard "inert" staple, offering robust
-helical reinforcement with minimal steric footprint.[2] In contrast, 3,5-Bis(bromomethyl)benzoic acid (3,5-BBBA) provides a "functionalizable" scaffold.[2] While both reagents operate via double nucleophilic substitution () on cysteine thiols, 3,5-BBBA exhibits distinct solubility advantages in aqueous media and enables the conjugation of affinity tags, fluorophores, or pharmacokinetic extenders via its carboxylic acid moiety.[2]
This guide analyzes the physicochemical and kinetic differences between these two reagents to assist researchers in selecting the optimal linker for therapeutic peptide development.
Chemical Architecture & Electronic Theory
The fundamental difference between these reagents lies in the substituent at the 1-position of the benzene ring. This structural variation governs both the electrophilicity of the benzylic carbons and the solubility profile of the linker.
Structural Comparison
Feature
m-Xylylene Dibromide (m-XDB)
3,5-Bis(bromomethyl)benzoic Acid (3,5-BBBA)
Core Structure
1,3-Bis(bromomethyl)benzene
1-Carboxy-3,5-bis(bromomethyl)benzene
Functional Group
None (Hydrogen)
Carboxylic Acid (-COOH)
Electronic Nature
Neutral / Non-polar
Electron Withdrawing Group (EWG)
Hydrophobicity
High (Lipophilic)
pH-Dependent (Amphiphilic at pH > 5)
Molecular Weight
~264 g/mol
~322 g/mol
Electronic Effects on Reactivity (Hammett Principles)
The reactivity of benzylic bromides toward cysteine thiols is governed by the electrophilicity of the benzylic carbon.
m-XDB: The aromatic ring is relatively electron-neutral.[2] The reaction proceeds via a standard
mechanism.
3,5-BBBA: The carboxylic acid group (at the meta position relative to the bromomethyls) acts as an Electron Withdrawing Group (EWG) via induction (
effect).[2] This withdrawal reduces electron density at the benzylic carbons, making them slightly more electrophilic. Theoretically, this accelerates the initial nucleophilic attack by the thiolate anion. However, in practice, electrostatic repulsion between the negatively charged thiolate () and the carboxylate () at physiological pH can temper this acceleration.[2]
Reaction Mechanism & Kinetics
Both reagents function as "double-headed" electrophiles that cross-link two cysteine residues (typically at positions
The reaction is a two-step irreversible alkylation.[2]
Step 1: The first cysteine thiolate attacks a benzylic carbon, displacing bromide.
Step 2: The second cysteine thiolate attacks the remaining benzylic carbon, closing the ring.
Figure 1: General mechanism for cysteine stapling via benzylic bromides.[2] The reaction is driven by the high nucleophilicity of the thiolate anion.
Kinetic Observations
m-XDB: Reaction is fast (
typically allows completion in < 2 hours) but often requires organic co-solvents (DMF/DMSO) up to 20-30% to solubilize the linker.[2]
3,5-BBBA: Reaction kinetics are comparable or slightly faster due to the EWG effect.[2] Crucially, the solubility of 3,5-BBBA in bicarbonate buffers (pH 8.[2]0) allows for lower organic solvent concentrations, which preserves peptide secondary structure during the reaction.
Experimental Protocols
Below are the optimized protocols for stapling a standard cysteine-containing peptide.
Protocol A: Stapling with m-Xylylene Dibromide (m-XDB)
Best for: High-throughput screening, purely structural stabilization.[2]
Peptide Dissolution: Dissolve crude peptide (0.5 mM final conc.) in a mixture of Water/Acetonitrile (3:1).
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at 1.5 equivalents relative to peptide.[2] Incubate for 30 mins to reduce disulfide bonds.
Buffering: Adjust reaction to pH 8.0 using 50 mM Ammonium Bicarbonate (
).
Linker Addition: Dissolve m-XDB in pure DMF (10 mM stock). Add dropwise to the peptide solution to reach 1.2 equivalents.
Critical: Ensure final DMF concentration does not exceed 20% to prevent peptide precipitation.
Incubation: Stir at Room Temperature (RT) for 2 hours.
Quenching: Add excess DTT or
-mercaptoethanol to quench unreacted bromide.
Purification: Acidify with TFA (to pH 2) and purify via RP-HPLC.
Protocol B: Functional Stapling with 3,5-BBBA
Best for: Creating "handle" peptides for fluorophore attachment or target pulldown.[2]
Peptide Dissolution: Dissolve peptide (0.5 mM) in 50 mM Ammonium Bicarbonate (pH 8.0).
Reduction: Add TCEP (1.5 eq) and incubate for 30 mins.
Linker Addition: Dissolve 3,5-BBBA directly in 50 mM Ammonium Bicarbonate (or mild alkaline water). Add to peptide solution (1.2 eq).
Note: No DMF is strictly required if the peptide is water-soluble, as 3,5-BBBA dissolves as a salt at pH 8.[2]
Incubation: Stir at RT for 60–90 minutes.
Post-Functionalization (Optional): The resulting stapled peptide now contains a free carboxylic acid. This can be coupled to an amine-containing payload (e.g., FITC-CAD) using EDC/NHS chemistry without affecting the thioether staple.[2]
Decision Matrix & Workflow
Use the following logic to determine the appropriate reagent for your campaign.
Requirement
Recommended Reagent
Reason
Pure Helix Stabilization
m-XDB
Minimal mass addition; no reactive side chains to interfere with binding.[2]
Fluorescent Labeling
3,5-BBBA
The -COOH group allows site-specific attachment of dyes on the staple rather than the N-terminus.[2]
Solubility Issues
3,5-BBBA
The linker adds polarity, helping to solubilize hydrophobic peptides.[2]
Cell Permeability
m-XDB
The lack of a charged carboxylate group generally improves passive membrane diffusion compared to the unmasked acid of 3,5-BBBA.[2]
Experimental Workflow Visualization
Figure 2: Decision workflow for peptide stapling. The choice of linker diverges based on the need for post-stapling functionalization.
References
Timmerman, P., et al. (2005).[3] "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 6(5), 821-824.[2] Link
Foundational paper on CLIPS technology using m-xylylene deriv
Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Different Macrocyclization Chemistries." Chemical Society Reviews, 44, 91-102.[2] Link
Comprehensive review comparing benzylic bromides with other stapling methods.
BenchChem. (2025).[4] "A Comparative Guide to Bis(bromomethyl) Reagents." BenchChem Technical Guides. Link
Source for physicochemical properties and solubility data.[2]
-helical calpain probes by mimicking the calpastatin -subdomain." Journal of the American Chemical Society, 134(42), 17704-17713.[2] Link[2]
Demonstrates the use of m-xylylene dibromide for helix stabiliz
Peraro, L., et al. (2016). "Diversity-oriented stapling yields intrinsically cell-penetrant autophagy-inducing peptides."[2][5] Journal of the American Chemical Society, 138(37), 12155-12161.[2] Link[2]
Discusses the impact of linker hydrophobicity on cell permeability.
A Senior Application Scientist's Guide to the Validation of Cross-Linked Products Using 3,5-Bis(bromomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the intricate world of structural biology and drug development, understanding the spatial arrangement of proteins and their interaction networks is param...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology and drug development, understanding the spatial arrangement of proteins and their interaction networks is paramount. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to probe protein architecture, offering a glimpse into the dynamic interplay of biomolecules.[1][2] This guide provides an in-depth technical comparison of a unique heterobifunctional cross-linking agent, 3,5-Bis(bromomethyl)benzoic acid , against other commonly used alternatives. We will delve into the underlying chemistry, provide detailed experimental protocols for its application and validation, and present a framework for interpreting the resulting data.
The Emerging Role of 3,5-Bis(bromomethyl)benzoic Acid in Protein Cross-Linking
3,5-Bis(bromomethyl)benzoic acid is a heterobifunctional cross-linker, a molecular tool designed with two different reactive ends, allowing for a controlled, stepwise approach to covalently linking interacting proteins.[2][3] This strategic design minimizes the uncontrolled polymerization that can occur with homobifunctional reagents.[2]
The core of its utility lies in its distinct reactive moieties:
Two Bromomethyl Groups: These act as electrophilic centers, readily reacting with nucleophilic amino acid residues on a protein's surface. The primary target for the bromomethyl group is the thiol (-SH) group of cysteine residues, forming a highly stable thioether bond. To a lesser extent, it can also react with the epsilon-amine (-NH2) of lysine , the imidazole ring of histidine , and other nucleophiles under specific pH conditions.
One Carboxyl Group: This group is relatively unreactive on its own but can be activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5][6] Once activated, the carboxyl group efficiently reacts with primary amines (e.g., lysine residues) to form a stable amide bond.
This dual reactivity allows for a two-step cross-linking strategy, providing a level of control and specificity that is highly desirable in complex biological systems.
Comparative Analysis: 3,5-Bis(bromomethyl)benzoic Acid vs. Established Cross-Linkers
The selection of a cross-linking agent is a critical decision that significantly influences the outcome of an experiment. Below is a comparative analysis of 3,5-Bis(bromomethyl)benzoic acid against other widely used cross-linkers.
Feature
3,5-Bis(bromomethyl)benzoic acid
NHS-Ester Cross-Linkers (e.g., BS3, DSS)
Carbodiimides (e.g., EDC)
Photo-Activatable Cross-Linkers (e.g., SDA)
Reactivity
Step 1: Bromomethyl groups react primarily with Cys, and to a lesser extent with Lys, His. Step 2: Activated carboxyl group reacts with Lys.
Activates carboxyl groups (Asp, Glu, C-terminus) for reaction with primary amines (Lys).[8]
One end is typically an NHS-ester (reacts with amines), the other is a photo-reactive group (e.g., diazirine) that non-specifically inserts into C-H bonds upon UV activation.[9][10]
Functionality
Heterobifunctional
Homobifunctional
"Zero-length" cross-linker (mediates bond formation without becoming part of the final cross-link).[8]
Heterobifunctional
Control
High (two-step reaction allows for purification between steps).
Moderate (one-step reaction can lead to a mixture of products).
High for Cys in the first step; high for Lys in the second.
High for primary amines.
High for carboxyl and amine groups.
One end is specific, the other is non-specific upon activation.
Cleavability
Non-cleavable
Typically non-cleavable (cleavable versions like DSP exist).[11]
Non-cleavable
Can be designed to be cleavable.
Advantages
- Orthogonal reactivity allows for controlled, sequential cross-linking.- Forms highly stable thioether and amide bonds.- Can capture interactions involving specific cysteine residues.
- Well-established protocols.- Readily available in water-soluble forms (e.g., BS3).[12]
- Creates a direct bond between interacting residues, providing precise distance information.- Water-soluble and efficient.[5]
- Can capture interactions in their native state with high temporal resolution.- Can cross-link residues that lack common nucleophilic groups.[10]
Disadvantages
- Requires a two-step protocol, which can be more time-consuming.- Bromomethyl groups can be susceptible to hydrolysis.- Requires the presence of accessible cysteine residues for the first step.
- Can lead to a complex mixture of inter- and intra-linked products.- May not be suitable for proteins with a low abundance of accessible primary amines.
- Can lead to polymerization if not carefully controlled.- The intermediate is unstable in aqueous solutions.[5]
- Can result in lower cross-linking efficiency.- Requires specialized UV equipment.
Experimental Validation Workflow: A Step-by-Step Guide
The following is a proposed workflow for the validation of cross-linked products using 3,5-Bis(bromomethyl)benzoic acid. It is crucial to optimize reaction conditions for each specific protein system.
Diagram of the Two-Step Cross-Linking Workflow
Caption: A two-step workflow for cross-linking using 3,5-Bis(bromomethyl)benzoic acid.
Protocol 1: Two-Step Cross-Linking of Protein Complexes
Materials:
Purified protein complex (in a suitable buffer, e.g., HEPES or phosphate buffer, pH 7.5-8.5)
3,5-Bis(bromomethyl)benzoic acid (stock solution in DMSO)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Sulfo-NHS (N-hydroxysulfosuccinimide)
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
Reaction buffer (amine-free for Step 2 activation, e.g., MES buffer, pH 6.0)
Desalting columns
Procedure:
Step 1: Reaction with Bromomethyl Groups
Sample Preparation: Prepare the protein complex at a concentration of 1-10 µM in a suitable reaction buffer.
Cross-linker Addition: Add a 20- to 100-fold molar excess of the 3,5-Bis(bromomethyl)benzoic acid stock solution to the protein sample. The final DMSO concentration should ideally be below 5% (v/v) to avoid protein denaturation.
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
Quenching (Optional but Recommended): Add a quenching solution to a final concentration of 20-50 mM to react with any unreacted bromomethyl groups. Incubate for 15 minutes.
Purification: Remove excess cross-linker and quenching reagent using a desalting column, exchanging the buffer to an amine-free buffer (e.g., MES buffer, pH 6.0) in preparation for Step 2.
Step 2: Activation of the Carboxyl Group and Reaction with Amines
Activation: To the purified intermediate from Step 1, add EDC to a final concentration of 2-4 mM and Sulfo-NHS to a final concentration of 5-10 mM.
Incubation: Incubate for 15-30 minutes at room temperature.
Second Protein Addition (if applicable for inter-protein cross-linking): If cross-linking two separate proteins, add the second protein at an equimolar ratio.
Cross-linking Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.
Final Quenching: Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to stop the reaction.
Protocol 2: Validation of Cross-Linked Products by SDS-PAGE
Sample Preparation: Take aliquots of the reaction mixture before and after each cross-linking step, and after quenching.
Denaturation: Add SDS-PAGE loading buffer to each aliquot and heat at 95°C for 5 minutes.
Electrophoresis: Run the samples on an appropriate percentage SDS-PAGE gel.
Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot if specific antibodies are available.
Expected Results: Successful intermolecular cross-linking will result in the appearance of a new band on the gel with a higher molecular weight, corresponding to the cross-linked protein complex. Intramolecular cross-linking may result in a slight shift in the protein's mobility.
Advanced Validation: Mass Spectrometry and Computational Modeling
While SDS-PAGE provides initial evidence of cross-linking, mass spectrometry is essential for identifying the specific amino acid residues involved.
Mass Spectrometry (XL-MS) Workflow
Caption: A typical workflow for identifying cross-linked peptides by mass spectrometry.
The resulting data from the mass spectrometer is then analyzed using specialized software that can identify the spectra of cross-linked peptides.
Recommended Software for XL-MS Data Analysis:
LinX: Suitable for analyzing data from simple protein systems and can handle uncommon cross-linking chemistries.[1]
OpenPepXL: A tool integrated into the OpenMS platform for identifying protein-protein cross-links.[13]
xiSEARCH: A search engine for identifying cross-linked peptide matches from mass spectrometry data.[7]
Xlink Analyzer: An interactive software for visualizing and analyzing cross-linking data in the context of 3D protein structures.[3]
MetaMorpheus: Can identify both MS-cleavable and noncleavable chemically cross-linked peptides.[14]
Mass Spec Studio: A collection of tools for processing and visualizing crosslinking mass spectrometry data.[15]
Computational Modeling for Validation
Once cross-linked residues are identified, computational modeling can be used to validate these findings. By mapping the identified cross-links onto the known or predicted 3D structure of the protein or protein complex, one can assess whether the distances between the cross-linked residues are consistent with the length of the cross-linker's spacer arm. This provides a powerful method for validating the experimental data and refining structural models.[16][17][18][19]
Conclusion: A Versatile Tool for Structural Proteomics
3,5-Bis(bromomethyl)benzoic acid presents a compelling option for researchers seeking a high degree of control and specificity in their protein cross-linking experiments. Its heterobifunctional nature, allowing for a sequential, two-step reaction, offers a distinct advantage over traditional homobifunctional reagents, particularly in complex systems where minimizing off-target reactions is critical. While established cross-linkers like NHS esters and carbodiimides have a long history of successful application, the unique reactivity of the bromomethyl group towards cysteine provides a valuable alternative for probing protein interactions involving this specific residue.
The validation of cross-linked products is a multi-faceted process, requiring a combination of biochemical techniques, high-resolution mass spectrometry, and computational modeling. By following the detailed protocols and data analysis strategies outlined in this guide, researchers can confidently employ 3,5-Bis(bromomethyl)benzoic acid to unravel the intricate architectures of protein complexes, paving the way for new discoveries in basic research and drug development.
References
Kukacka, Z., et al. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research, 20(4), 2115-2122. Available from: [Link]
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link]
Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of Structural Biology, 192(2), 239-244. Available from: [Link]
Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available from: [Link]
Kao, A., et al. (2020). To Cleave or Not To Cleave in XL-MS? Journal of the American Society for Mass Spectrometry, 31(1), 3-12. Available from: [Link]
Rappsilber Laboratory. (n.d.). xiSEARCH. Available from: [Link]
Mass Spec Studio. (n.d.). Crosslinking. Available from: [Link]
Petrotchenko, E. V., et al. (2021). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 20(4), 2092-2100. Available from: [Link]
Prausnitz, M. R., et al. (2022). Computational modeling of corneal and scleral collagen photocrosslinking. Journal of Controlled Release, 346, 1-11. Available from: [Link]
Center for Cancer Research. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube. Available from: [Link]
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Nature Methods, 15(9), 659-668. Available from: [Link]
Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 1-17. Available from: [Link]
Kling, S., et al. (2025). Predicting the Effects of Customized Corneal Cross-Linking on Corneal Geometry. Investigative Ophthalmology & Visual Science, 66(12), 51. Available from: [Link]
Chavez, J. D., & Bruce, J. E. (2016). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 27(10), 1581-1593. Available from: [Link]
G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. Available from: [Link]
Interchim. (n.d.). Functional groups in (bio)chemistry. Available from: [Link]
Fischer, L., & Rappsilber, J. (2018). False discovery rate estimation and heterobifunctional cross-linkers. Analytical Chemistry, 90(11), 6979-6983. Available from: [Link]
Roy, A. S., & Dupps, W. J. (2011). Patient-Specific Computational Modeling of Keratoconus Progression and Differential Responses to Collagen Cross-linking. Investigative Ophthalmology & Visual Science, 52(12), 9174-9187. Available from: [Link]
Lin, H., et al. (2023). Development and validation to predict visual acuity and keratometry two years after corneal crosslinking with progressive keratoconus by machine learning. Frontiers in Medicine, 10, 1195651. Available from: [Link]
Pimenta, A. C. S., et al. (2019). TopoLink: evaluation of structural models using chemical crosslinking distance constraints. Bioinformatics, 35(15), 2692-2693. Available from: [Link]
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Reactive Defect Engineering: A Comparative Guide to 3,5-Bis(bromomethyl)benzoic Acid
To the Editors and Scientific Review Board: Topic: Performance of 3,5-Bis(bromomethyl)benzoic acid in MOF Synthesis vs. Other Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Dev...
Author: BenchChem Technical Support Team. Date: February 2026
To the Editors and Scientific Review Board:
Topic: Performance of 3,5-Bis(bromomethyl)benzoic acid in MOF Synthesis vs. Other Linkers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Positioning
In the landscape of Metal-Organic Framework (MOF) synthesis, 3,5-Bis(bromomethyl)benzoic acid (BBBA) occupies a specialized niche. Unlike standard dicarboxylic acid linkers (e.g., Terephthalic acid/BDC) that form the structural backbone of MOFs like UiO-66, BBBA acts primarily as a functional modulator or capping agent .
Its unique value proposition lies in its dual electrophilic handles . While standard modulators (Benzoic Acid, Acetic Acid) passively control crystal size and defect density, BBBA introduces two highly reactive benzylic bromide groups per defect site. This transforms the MOF from a passive porous vessel into a "click-ready" scaffold for high-density drug loading or surface passivation.
Key Performance Differentiator:
Standard Linkers (BDC): Provide structural integrity; difficult to modify post-synthesis without reducing pore volume.
Standard Modulators (Benzoic Acid): Inert; used strictly for crystallite sizing.
BBBA: Generates reactive defects that allow for Post-Synthetic Modification (PSM) via nucleophilic substitution, enabling the attachment of complex biomolecules or dendrons that would otherwise not survive solvothermal synthesis.
Technical Comparison: BBBA vs. Conventional Alternatives
The following analysis compares BBBA against the industry-standard modulator (Benzoic Acid) and a common functionalized alternative (4-Aminobenzoic Acid).
Table 1: Performance Matrix in Zirconium-MOF (UiO-66) Synthesis[1][2]
The "Dendritic" Advantage: BBBA offers a 2:1 advantage over mono-functional modulators. By attaching to a single defect site on the Zr-cluster, it presents two reactive sites to the pore environment. This is critical for drug delivery , where maximizing payload per unit of MOF mass is paramount.
The Stability Trade-off: The benzylic carbon-bromine bond is susceptible to hydrolysis in water or solvolysis in DMF at high temperatures (typical MOF synthesis conditions). Therefore, BBBA performs best when introduced via Post-Synthetic Exchange (PSE) rather than direct solvothermal synthesis (see Protocol).
Mechanistic Pathway & Visualization
The utility of BBBA is best realized through a two-step workflow: Defect Generation followed by Ligand Exchange .
Figure 1: The Reactive Defect Engineering Workflow
Caption: Workflow for converting a standard defect-rich MOF into a high-payload therapeutic vehicle using BBBA via Post-Synthetic Exchange.
Experimental Protocols
To ensure reproducibility and prevent the degradation of the sensitive bromomethyl groups, the following Post-Synthetic Exchange (PSE) protocol is recommended over direct solvothermal synthesis.
Protocol: Functionalization of UiO-66 with 3,5-Bis(bromomethyl)benzoic Acid
Phase 1: Synthesis of Defect-Rich UiO-66 (Parent Framework)
Dissolution: Dissolve ZrCl₄ (0.5 mmol) and Benzoic Acid (10 mmol, Modulator ) in 10 mL DMF. Sonicate for 20 mins.
Linker Addition: Add Terephthalic Acid (0.5 mmol) and stir until dissolved.
Crystallization: Heat at 120°C for 24 hours .
Activation: Centrifuge and wash with DMF (3x) and Methanol (3x) to remove unreacted ligands. Note: Do not dry at high heat yet; keep solvated.
Phase 2: Post-Synthetic Exchange (PSE) with BBBA
Rationale: Direct synthesis at 120°C degrades BBBA. PSE allows incorporation at milder temperatures.
Preparation: Suspend 100 mg of Defect-Rich UiO-66 in 10 mL of fresh DMF.
Reagent Addition: Add 3,5-Bis(bromomethyl)benzoic acid (200 mg, excess) to the suspension.
Exchange Reaction: Incubate the mixture at 60°C for 24–48 hours with gentle stirring. Do not exceed 80°C.
Purification: Centrifuge and wash extensively with Chloroform or DCM (solvents that dissolve BBBA but do not induce solvolysis).
Validation Point: Perform ¹H-NMR on digested MOF (using NaOD/D₂O) to quantify the ratio of BDC linker to BBBA modulator. Look for the benzylic protons (~4.5 ppm).
Phase 3: Drug Conjugation (Proof of Concept)
Nucleophile: Add an amine-containing cargo (e.g., Doxorubicin or a model amine) in mild base (TEA/DCM).
Reaction: Stir at Room Temperature for 12 hours. The amine displaces the bromide (SN2 reaction).
Expert Insights & Troubleshooting
Stability vs. Reactivity
The primary failure mode with BBBA is premature hydrolysis . If your synthesis solvent (DMF) is "wet" (contains water), the -CH₂Br groups will convert to -CH₂OH (benzyl alcohol) during the exchange process.
Solution: Use anhydrous DMF and store BBBA under inert atmosphere.
"Click" Chemistry Potential
BBBA is an excellent precursor for "Click" chemistry. Instead of reacting directly with a drug, you can react the BBBA-modified MOF with Sodium Azide (NaN₃) .
Result: This converts the -CH₂Br groups to -CH₂N₃ (azides).
Application: The MOF can now be coupled with any Alkyne-functionalized drug via Cu-catalyzed Click reaction (CuAAC), which is bio-orthogonal and highly specific.
Pore Blocking
Because BBBA is bulky (two bromomethyl groups), excessive loading can block the pores of microporous MOFs.
Recommendation: Target a modulator substitution ratio of 10-20% relative to the structural linker. This maintains porosity while providing sufficient anchoring points.
References
Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130.42 (2008): 13850-13851. Link
Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46.41 (2010): 7700-7702. Link
Deria, P., et al. "Perfluoroalkane functionalization of Nu-1000 via solvent-assisted ligand incorporation: synthesis and CO2 adsorption studies." Journal of the American Chemical Society, 135.44 (2013): 16801-16804. Link
Wang, Z., et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 38.5 (2009): 1315-1329. Link
Islamoglu, T., et al. "Defect Engineering in Metal–Organic Frameworks for Catalysis and Sorption." Accounts of Chemical Research, 50.4 (2017): 805-813. Link
Validation
A Senior Application Scientist's Guide to Bifunctional Linkers: A Cost-Benefit Analysis of 3,5-Bis(bromomethyl)benzoic Acid in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical synthesis, the choice of a bifunctional linker can be a critical determinant of a project's success. These molecules, pos...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the choice of a bifunctional linker can be a critical determinant of a project's success. These molecules, possessing two reactive functional groups, are the architectural cornerstones for creating complex three-dimensional structures such as crosslinked polymers, dendrimers, and antibody-drug conjugates. This guide provides an in-depth cost-benefit analysis of 3,5-Bis(bromomethyl)benzoic acid, a versatile yet often overlooked bifunctional linker. We will objectively compare its performance against two widely used alternatives, 1,3,5-Tris(bromomethyl)benzene and Terephthalaldehyde, supported by experimental data and field-proven insights to inform your selection process.
The Strategic Importance of Linker Selection
The ideal bifunctional linker offers a harmonious balance of reactivity, stability, and cost-effectiveness. The geometry and chemical nature of the linker dictate the spatial arrangement and properties of the final construct. A rigid linker will impart a more defined structure, while a flexible one allows for greater conformational freedom. The choice between a homobifunctional linker (possessing two identical reactive groups) and a heterobifunctional linker (with two different reactive groups) depends on the desired synthetic strategy. Here, we focus on homobifunctional linkers, where the primary reactive moieties are either bromomethyl or aldehyde groups.
In the Spotlight: 3,5-Bis(bromomethyl)benzoic Acid
3,5-Bis(bromomethyl)benzoic acid is a unique bifunctional linker that combines the high reactivity of two benzylic bromide groups with the versatile functionality of a carboxylic acid. The bromomethyl groups are excellent electrophiles, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity is the basis for its utility in crosslinking and polymer modification.
The distinguishing feature of this molecule is its carboxylic acid group. This functionality imparts several advantages:
Enhanced Solubility: The polar carboxylic acid group can improve the solubility of the linker in a wider range of solvents, potentially simplifying reaction setup and purification.
Secondary Functionalization: The carboxylic acid provides a handle for subsequent chemical modifications. It can be activated to form esters or amides, allowing for the attachment of other molecules or tuning the overall properties of the final product.[1]
Modulated Reactivity: The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the bromomethyl groups.[2]
The Contenders: Established Alternatives
To provide a comprehensive analysis, we will compare 3,5-Bis(bromomethyl)benzoic acid with two workhorse bifunctional linkers:
1,3,5-Tris(bromomethyl)benzene: This tripodal linker is a go-to reagent for creating highly crosslinked networks and the core of many dendrimers.[3] Its three reactive bromomethyl groups allow for the rapid formation of a rigid, three-dimensional structure.
Terephthalaldehyde: A dialdehyde that reacts readily with primary amines to form Schiff bases (imines). This chemistry is widely used for crosslinking polymers containing amine groups, such as polyethyleneimine (PEI) and chitosan.[4]
Comparative Analysis: Performance and Cost
The selection of a linker is often a trade-off between performance, cost, and the specific requirements of the synthetic target.
Feature
3,5-Bis(bromomethyl)benzoic acid
1,3,5-Tris(bromomethyl)benzene
Terephthalaldehyde
Functionality
Bifunctional (Bromomethyl) + Carboxylic Acid
Trifunctional (Bromomethyl)
Bifunctional (Aldehyde)
Primary Reaction
Nucleophilic Substitution
Nucleophilic Substitution
Schiff Base Formation
Reactivity
High
Very High
Moderate to High
Key Advantage
Versatility due to carboxylic acid group
High degree of crosslinking
Specific reactivity with amines
Potential Drawback
Carboxylic acid may require protection
High rigidity may not be desirable
Imine bond can be reversible (hydrolytically unstable)
Solubility
Generally good in polar organic solvents
Soluble in many organic solvents
Moderately soluble in organic solvents
Cost per Mole *
~$60 - $100
~$40 - $70
~$5 - $15
*Cost per mole is an estimate based on publicly available data from various suppliers for research-grade quantities and may vary significantly based on purity, quantity, and vendor.[5][6][7][8][9][10][11][12][13][14][15][16]
Experimental Data: A Head-to-Head Comparison
While direct comparative studies are limited, we can extrapolate from existing data to assess the relative performance of these linkers in a common application: the crosslinking of an amine-containing polymer like linear polyethyleneimine (lPEI).
Hypothetical Crosslinking of Linear Polyethyleneimine (lPEI)
Parameter
3,5-Bis(bromomethyl)benzoic acid
1,3,5-Tris(bromomethyl)benzene
Terephthalaldehyde
Reaction Type
N-Alkylation
N-Alkylation
Imine Formation
Catalyst/Reagent
Base (e.g., DIPEA)
Base (e.g., DIPEA)
None (or mild acid catalyst)
Typical Solvent
DMF, DMSO
DMF, DMSO
Methanol, Ethanol
Reaction Temp.
Room Temp to 60°C
Room Temp to 60°C
Room Temp
Reaction Time
12 - 24 hours
8 - 18 hours
2 - 6 hours
Expected Yield
High
High
High
Product Stability
Stable C-N bond
Stable C-N bond
Reversible imine bond (pH-sensitive)
Post-Crosslinking Modification
Possible via carboxylic acid
Limited
Limited
This table illustrates the key differences in the experimental execution. While terephthalaldehyde offers a faster reaction, the resulting imine linkage is susceptible to hydrolysis, which can be a disadvantage for applications requiring long-term stability. Both bromomethyl-containing linkers form stable carbon-nitrogen bonds, with 1,3,5-Tris(bromomethyl)benzene expected to produce a more densely crosslinked and rigid network due to its trifunctionality. The unique advantage of 3,5-Bis(bromomethyl)benzoic acid lies in the potential for further derivatization of the carboxylic acid group after the crosslinking reaction is complete.[17]
Causality Behind Experimental Choices
The choice of linker is dictated by the desired outcome.
For rapid, reversible crosslinking, or when pH-dependent degradation is desired, Terephthalaldehyde is an excellent choice. Its reaction with primary amines is fast and often proceeds without the need for a catalyst. The reversibility of the imine bond can be exploited for creating "smart" materials that disassemble under specific pH conditions.[4]
When a high degree of crosslinking and a rigid, stable network are paramount, 1,3,5-Tris(bromomethyl)benzene is the superior option. Its three reactive sites lead to a densely crosslinked and robust material, ideal for applications requiring high mechanical strength and thermal stability.
For applications requiring a balance of stable crosslinking and the option for subsequent functionalization, 3,5-Bis(bromomethyl)benzoic acid is the most strategic choice. The stable C-N bonds formed by the bromomethyl groups ensure the integrity of the crosslinked structure, while the carboxylic acid provides a versatile handle for introducing other functionalities, such as targeting ligands, imaging agents, or solubilizing groups.[17]
Experimental Protocols: A Self-Validating System
To ensure the reliability of your results, it is crucial to follow well-defined and validated protocols. Below are representative step-by-step methodologies for crosslinking a generic amine-terminated polymer using each of the discussed linkers.
Protocol 1: Crosslinking with 3,5-Bis(bromomethyl)benzoic Acid
Polymer Dissolution: Dissolve the amine-terminated polymer (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10% (w/v) under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the polymer solution and stir for 10 minutes at room temperature.
Linker Addition: In a separate vial, dissolve 3,5-Bis(bromomethyl)benzoic acid (0.5 eq for a 2:1 amine to linker ratio) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring polymer solution.
Reaction: Heat the reaction mixture to 50°C and stir for 18 hours.
Work-up: Cool the reaction mixture to room temperature. Precipitate the crosslinked polymer by adding the reaction mixture to a large volume of a suitable non-solvent (e.g., diethyl ether).
Purification: Collect the precipitate by filtration, wash thoroughly with the non-solvent to remove unreacted starting materials and byproducts, and dry under vacuum.
Characterization: Confirm crosslinking via Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of N-H stretching and appearance of C-N stretching) and assess the degree of crosslinking by swelling studies.
Protocol 2: Crosslinking with 1,3,5-Tris(bromomethyl)benzene
Polymer Dissolution: Dissolve the amine-terminated polymer (1.0 eq) in anhydrous DMF to a concentration of 10% (w/v) under an inert atmosphere.
Base Addition: Add DIPEA (3.3 eq) to the polymer solution and stir for 10 minutes at room temperature.
Linker Addition: In a separate vial, dissolve 1,3,5-Tris(bromomethyl)benzene (0.33 eq for a 3:1 amine to linker ratio) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring polymer solution.
Reaction: Heat the reaction mixture to 50°C and stir for 12 hours.
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Characterization: Follow step 7 from Protocol 1.
Protocol 3: Crosslinking with Terephthalaldehyde
Polymer Dissolution: Dissolve the amine-terminated polymer (1.0 eq) in methanol to a concentration of 10% (w/v).
Linker Addition: In a separate vial, dissolve terephthalaldehyde (0.5 eq for a 2:1 amine to aldehyde ratio) in a minimal amount of methanol. Add this solution dropwise to the stirring polymer solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 4 hours.
Work-up: If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
Purification: Wash the resulting crosslinked polymer with methanol to remove unreacted starting materials and dry under vacuum.
Characterization: Confirm the formation of the imine linkage via FTIR spectroscopy (appearance of a C=N stretching band around 1650 cm⁻¹).
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved.
Caption: Comparative workflow for polymer crosslinking.
Logical Relationships in Linker Selection
The decision-making process for selecting the optimal linker can be visualized as follows:
Caption: Decision tree for bifunctional linker selection.
Conclusion and Future Outlook
The selection of a bifunctional linker is a nuanced decision that significantly impacts the outcome of a synthetic project. While 1,3,5-Tris(bromomethyl)benzene and terephthalaldehyde are excellent choices for specific applications demanding high crosslink density or reversible linkages, respectively, 3,5-Bis(bromomethyl)benzoic acid emerges as a highly versatile and strategic option. Its unique combination of reactive bromomethyl groups and a functionalizable carboxylic acid moiety offers a broader synthetic playground for creating advanced materials and bioconjugates.
The slightly higher cost per mole of 3,5-Bis(bromomethyl)benzoic acid can be justified by the added value of its secondary functionality, which can save steps in a longer synthetic sequence and enable the creation of more complex and tailored molecular architectures. As the demand for sophisticated polymers and targeted drug delivery systems grows, the utility of such multi-functional linkers is poised to increase, making 3,5-Bis(bromomethyl)benzoic acid a valuable tool in the modern chemist's arsenal.
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Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]
Poly-Cross-Linked PEI Through Aromatically Conjugated Imine Linkages as a New Class of pH-Responsive Nucleic Acids Packing Cationic Polymers. Frontiers. [Link]
3,5-bis(bromomethyl)benzoic acid. EAST CHEMSOURCES LIMITED - LookChem. [Link]
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Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide. ResearchGate. [Link]
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